FLLRN
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBLBGDVPFOO-LSBAASHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930999 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141136-84-7 | |
| Record name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141136847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Phenylalanyl-leucyl-leucyl-arginyl-asparagine
This technical guide provides a comprehensive overview of the synthesis and purification of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn). The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies for solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC).
Introduction
The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine is a short-chain amino acid sequence with potential biological activity. While specific biological functions of this exact sequence are not extensively documented in publicly available literature, peptides of similar composition are known to be bioactive. For instance, related sequences can act as signaling molecules, enzyme substrates, or inhibitors. This guide outlines a robust methodology for the chemical synthesis and purification of this peptide to facilitate further research into its properties and potential applications.
Synthesis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine
The primary method for the synthesis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine is the well-established solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.
Materials and Reagents
A comprehensive list of necessary materials and reagents for the synthesis is provided in the table below.
| Category | Item | Specification |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |
| Amino Acids | Fmoc-Asn(Trt)-OH | Trityl side-chain protection |
| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl side-chain protection | |
| Fmoc-Leu-OH | - | |
| Fmoc-Phe-OH | - | |
| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | - |
| Base | DIPEA (N,N-Diisopropylethylamine) | - |
| Fmoc Deprotection | 20% Piperidine in DMF | Freshly prepared |
| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |
| DCM (Dichloromethane) | ACS grade | |
| Cleavage Cocktail | Reagent R: TFA/Thioanisole/EDT/Anisole | 90:5:3:2 (v/v/v/v) |
| Precipitation | Cold Diethyl Ether | - |
Experimental Protocol: Solid-Phase Peptide Synthesis
The synthesis is performed in a stepwise manner, starting from the C-terminal amino acid (Asparagine) and proceeding to the N-terminal amino acid (Phenylalanine).
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
First Amino Acid Coupling (Asparagine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Asn(Trt)-OH with HBTU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm coupling completion using a Kaiser test.
-
-
Subsequent Amino Acid Couplings (Arginine, Leucine, Leucine, Phenylalanine):
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH.
-
-
Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail (Reagent R) for 3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
Purification of Phenylalanyl-leucyl-leucyl-arginyl-asparagine
The crude peptide obtained from synthesis contains various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[1]
Materials and Reagents
| Category | Item | Specification |
| HPLC System | Preparative HPLC System with UV Detector | - |
| Column | C18 Reversed-Phase Column | e.g., 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water | HPLC grade |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | HPLC grade |
| Sample Preparation | 0.1% TFA in Water | - |
Experimental Protocol: Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection and Gradient Elution:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 40 minutes) at a flow rate of 15 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.
Characterization
The identity and purity of the final peptide should be confirmed using analytical techniques such as:
-
Analytical RP-HPLC: To determine the final purity of the peptide.
-
Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide.
Visualizations
Synthesis Workflow
Caption: Workflow for the solid-phase synthesis of Phe-Leu-Leu-Arg-Asn.
Purification and Analysis Workflow
Caption: Workflow for the purification and analysis of the synthesized peptide.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. This is a hypothetical representation, as the specific biological target and signaling cascade for Phenylalanyl-leucyl-leucyl-arginyl-asparagine have not been definitively identified in available scientific literature. This serves as an example of a common mechanism through which bioactive peptides exert their effects.
Caption: A hypothetical G-protein coupled receptor signaling pathway.
References
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN): A Technical Guide to its Mechanism of Action as a Protease-Activated Receptor 1 (PAR-1) Agonist
Audience: Researchers, scientists, and drug development professionals.
Content Type: An in-depth technical guide.
Introduction
The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that serves as a valuable tool in the study of a unique class of G-protein coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). Specifically, this compound and its more extensively studied hexapeptide analog, Serinyl-phenylalanyl-leucyl-leucyl-arginyl-asparagine (Sthis compound), are selective agonists for Protease-Activated Receptor 1 (PAR-1).[1] PAR-1 is a key receptor in hemostasis and thrombosis, and it is also implicated in a variety of other physiological and pathophysiological processes, including inflammation, cell proliferation, and tissue repair.
This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with PAR-1 and the subsequent intracellular signaling cascades. It includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows.
Core Mechanism of Action
The activation of PAR-1 by its physiological agonist, thrombin, is an irreversible proteolytic event. Thrombin cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. The Sthis compound peptide mimics this newly exposed tethered ligand, thereby activating PAR-1 without the need for proteolytic cleavage.[1][2] this compound is a slightly shorter analog that also demonstrates agonistic activity at PAR-1.
Upon binding of this compound or Sthis compound, PAR-1 undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-proteins. PAR-1 primarily couples to Gq/11 and G12/13, initiating distinct downstream signaling pathways that orchestrate a range of cellular responses.
Signaling Pathways
The activation of PAR-1 by this compound/Sthis compound triggers a cascade of intracellular events mediated by Gq and G12/13 proteins.
Gq-Mediated Pathway
The Gq-mediated pathway is central to the calcium-dependent cellular responses induced by PAR-1 activation.
Upon activation, the Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium, in concert with DAG, activates isoforms of Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses such as platelet aggregation and secretion.
G12/13-Mediated Pathway
The G12/13-mediated pathway is primarily associated with changes in cell shape and motility.
Activation of G12/13 proteins leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and activates the myosin light chain (MLC). This phosphorylation increases myosin ATPase activity and promotes the assembly of actin-myosin filaments, leading to cytoskeletal rearrangements responsible for cellular processes like platelet shape change.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of this compound/Sthis compound. It is important to note that direct binding affinity data (Kd or Ki values) for this compound/Sthis compound to PAR-1 are not consistently reported in the literature. The receptor's affinity is often characterized through functional assays that measure the concentration required to elicit a half-maximal response (EC50).
Table 1: Functional Activity of Sthis compound
| Assay | Cell Type/System | Agonist | EC50 / Concentration Range | Reference |
| Platelet Aggregation (macrocyclic analogue) | Human Platelets | c[Sthis compound] | 24 µM | [3] |
| Annexin V Binding | Human Platelets | Sthis compound | 0.1 - 2000 µM | |
| PAR-1 Activation | Xenopus Oocytes | Sthis compound | ~100-fold lower than GYPGKF for PAR-4 | [1] |
| Contraction | Rat Trachea | Sthis compound | 0.1 - 30 µM |
Table 2: Binding Affinity of this compound/Sthis compound to PAR-1
| Ligand | Receptor | Method | Binding Affinity (Kd/Ki) | Reference |
| This compound/Sthis compound | PAR-1 | Various | Not readily available in the public domain. | N/A |
Note: The lack of readily available direct binding affinity data may be due to the nature of the tethered ligand mechanism, where functional activation is the more commonly characterized parameter.
Key Experimental Protocols
The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound/Sthis compound.
Inositol Phosphate Accumulation Assay
This assay measures the production of inositol phosphates, a direct downstream product of PLC activation, providing a quantitative measure of Gq pathway activation.
Principle: Cells are pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon stimulation with an agonist like Sthis compound, PLC cleaves PIP2, releasing [³H]-inositol phosphates into the cytosol. The accumulated radiolabeled inositol phosphates are then separated by ion-exchange chromatography and quantified by liquid scintillation counting.
Protocol:
-
Cell Culture and Labeling:
-
Plate cells (e.g., HEK293 cells expressing PAR-1) in appropriate culture dishes.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with [³H]-myo-inositol (typically 1-5 µCi/mL).
-
-
Stimulation:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) to remove excess radiolabel.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.
-
Add varying concentrations of this compound/Sthis compound or control compounds to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M) to lyse the cells and precipitate proteins.
-
Incubate on ice for 20-30 minutes.
-
Neutralize the extracts with a potassium hydroxide (KOH) solution.
-
Centrifuge to pellet the precipitate.
-
-
Chromatographic Separation and Quantification:
-
Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8).
-
Wash the column to remove unincorporated [³H]-myo-inositol.
-
Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).
-
Quantify the radioactivity in the eluate using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.
Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in their fluorescent properties upon binding to free Ca²⁺. The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader or microscope, providing a kinetic measurement of [Ca²⁺]i changes.
Protocol:
-
Cell Preparation and Dye Loading:
-
Harvest and resuspend cells in a physiological buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, typically 1-5 µM) by incubating for 30-60 minutes at 37°C. The "AM" ester group facilitates cell permeability.
-
Wash the cells to remove extracellular dye.
-
-
Measurement of Fluorescence:
-
Transfer the cell suspension to a microplate suitable for fluorescence measurements.
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of this compound/Sthis compound into the wells while continuously recording the fluorescence signal.
-
Monitor the fluorescence for several minutes to capture the full kinetic profile of the calcium transient (peak and subsequent decay).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the fluorescence at a specific wavelength (for ratiometric dyes like Fura-2) or as a relative change from baseline (for single-wavelength dyes like Fluo-4).
-
Determine the peak response for each agonist concentration.
-
Plot the peak response as a function of agonist concentration and fit to a dose-response curve to calculate the EC50.
-
Platelet Aggregometry
This assay measures the ability of this compound/Sthis compound to induce the aggregation of platelets.
Principle: Platelet-rich plasma (PRP) is a turbid suspension. When a platelet agonist is added, platelets aggregate, forming larger clumps. This causes the turbidity of the PRP to decrease, and consequently, light transmission through the sample increases. A platelet aggregometer measures this change in light transmission over time.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP (supernatant) from red and white blood cells.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% light transmission baseline.
-
-
Aggregation Measurement:
-
Pipette a known volume of PRP into a cuvette containing a stir bar.
-
Place the cuvette in the heating block (37°C) of the aggregometer.
-
Set the 0% and 100% transmission levels using PRP and PPP, respectively.
-
Add a specific concentration of this compound/Sthis compound to the PRP and start recording the light transmission.
-
Monitor the aggregation for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The aggregometer software generates a curve of light transmission (or % aggregation) versus time.
-
The maximum aggregation percentage is determined from the curve.
-
To determine an EC50 value, perform the assay with a range of agonist concentrations and plot the maximum aggregation against the concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the mechanism of action of a PAR-1 agonist like this compound.
Conclusion
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) and its analog Sthis compound are potent and selective agonists of Protease-Activated Receptor 1. Their mechanism of action involves direct, non-proteolytic activation of the receptor, leading to the engagement of Gq and G12/13 G-proteins. This initiates a bifurcated signaling cascade that results in the mobilization of intracellular calcium, activation of protein kinase C, and RhoA-mediated cytoskeletal rearrangements. These signaling events collectively drive a variety of cellular responses, most notably platelet activation. The detailed understanding of the this compound/Sthis compound mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to be crucial for dissecting the multifaceted roles of PAR-1 in health and disease and for the development of novel therapeutics targeting this important receptor.
References
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that serves as a valuable tool in the study of Protease-Activated Receptors (PARs). It is derived from the tethered ligand sequence of PAR1 (Sthis compound), which is unmasked upon proteolytic cleavage by enzymes such as thrombin.[1] As an agonist, this compound can independently activate PAR1 and, in some contexts, PAR2, initiating a cascade of intracellular signaling events.[2] This guide provides an in-depth overview of the binding affinity of this compound to its receptors, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.
Quantitative Binding Affinity Data
The binding affinity of this compound and the closely related parent peptide Sthis compound to PAR1 and PAR2 has been characterized using various in vitro assays. The following table summarizes key quantitative data from the literature. It is important to note that reported values can vary depending on the cell type, experimental conditions, and specific assay used.
| Ligand | Receptor | Assay Type | Cell Type | Parameter | Value | Reference(s) |
| Sthis compound | PAR1 | Platelet Aggregation | Human Platelets | EC50 | ~ 1-5 µM | [2] |
| Sthis compound | PAR1 | Contraction Assay | Rat Trachea | pEC50 | ~ 5.5 | [2] |
| Sthis compound | PAR1 | Hypotension Assay (in vivo) | Anesthetized Mice | - | - | [3] |
| SLIGRL | PAR2 | Relaxation Assay | Rat Trachea | pEC50 | 5.1 ± 0.1 | [2] |
| Sthis compound | PAR2 | Cross-activation noted | Various Tissues | - | - | [2] |
| 3c (macrocyclic analogue of Sthis compound) | PAR1 | Platelet Aggregation | Human Platelets | EC50 | 24 µM | [4] |
Note: While this compound is a derivative of Sthis compound, specific binding affinity constants (Ki, Kd) for this compound are not as commonly reported as functional potencies (EC50). The data for Sthis compound is presented as a close surrogate. The peptide SLIGRL is a selective PAR2 agonist and is included for comparative purposes.
Experimental Protocols
The characterization of this compound receptor binding and functional activity relies on two primary experimental approaches: radioligand binding assays and intracellular calcium mobilization assays.
Radioligand Competition Binding Assay
This method is employed to determine the binding affinity (Ki) of a non-radiolabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of this compound for PAR1.
Materials:
-
Cells expressing PAR1 (e.g., CHO-K1 cells stably transfected with human PAR1)
-
Radiolabeled PAR1 antagonist (e.g., [³H]-SCH79797)
-
Unlabeled this compound peptide
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Cell Preparation: Culture PAR1-expressing cells to confluency. On the day of the experiment, wash the cells with PBS and gently scrape them into the binding buffer. Homogenize the cell suspension and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radiolabeled antagonist.
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer alone (for total binding).
-
A high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation. Since PAR1 and PAR2 can couple to Gq proteins, their activation leads to a transient increase in cytosolic calcium.
Objective: To determine the potency (EC50) of this compound in activating PAR1 or PAR2.
Materials:
-
Cells expressing the target receptor (PAR1 or PAR2).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
This compound peptide.
-
Fluorescence microplate reader with automated injection capabilities.
Protocol:
-
Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells with the assay buffer to remove excess dye.
-
Baseline Fluorescence Reading: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).
-
Compound Addition and Measurement:
-
Use the instrument's injector to add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity at short intervals (e.g., every second) for a period of time (e.g., 1-3 minutes) to capture the transient calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF or the ratio of ΔF to baseline fluorescence (ΔF/F) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Signaling Pathways and Visualizations
Upon binding of this compound to PAR1 or PAR2, a conformational change in the receptor initiates intracellular signaling through the activation of heterotrimeric G proteins. The primary signaling pathway involves the Gαq subunit, which in turn activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in the functional assay described above.
The following diagram illustrates a typical workflow for a competition binding assay.
Conclusion
This compound is a critical tool for dissecting the roles of PAR1 and PAR2 in physiology and disease. Understanding its binding affinity and the downstream consequences of receptor activation is fundamental for research and drug development in areas such as thrombosis, inflammation, and cancer. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists working with this important peptide agonist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor-activating peptides distinguish thrombin receptor (PAR-1) and protease activated receptor 2 (PAR-2) mediated hemodynamic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. content.abcam.com [content.abcam.com]
An In-depth Technical Guide to the Study of Protease-Activated Receptor 1 (PAR1) and its Synthetic Agonist, FLLRN
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of Protease-Activated Receptor 1 (PAR1), a key G-protein coupled receptor involved in thrombosis, inflammation, and cellular signaling. While the peptide sequence Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a potent synthetic agonist used to probe PAR1 function, it is not an endogenous signaling molecule. The true endogenous activator of PAR1 is the protease thrombin, which employs a unique proteolytic mechanism. This document details the mechanism of PAR1 activation, its complex downstream signaling pathways, and provides a comparative analysis of its endogenous and synthetic activators. Furthermore, it offers detailed protocols for key experimental assays used in the study of PAR1, including calcium mobilization and platelet aggregation, to facilitate further research in this critical area of drug development.
Introduction: The Protease-Activated Receptor 1 (PAR1)
Protease-Activated Receptor 1 (PAR1) is a well-characterized member of the protease-activated receptor family, a unique class of G-protein coupled receptors (GPCRs). Unlike typical GPCRs that are activated by the reversible binding of a ligand, PARs are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling.
PAR1 is expressed in a wide variety of cell types, including platelets, endothelial cells, neurons, and smooth muscle cells, and plays a crucial role in hemostasis, thrombosis, and inflammation.[1] Its primary endogenous activator is thrombin, a serine protease central to the coagulation cascade.
The Synthetic Agonist this compound and its Analogs
The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) is a synthetic peptide that corresponds to a portion of the tethered ligand sequence of PAR1. While not found endogenously, this compound and its close analog Sthis compound (Seryl-phenylalanyl-leucyl-leucyl-arginyl-asparagine) are invaluable tools in PAR1 research.[2][3] They act as direct agonists, activating the receptor without the need for proteolytic cleavage, thereby allowing for the specific and controlled study of PAR1 signaling pathways.
Mechanism of PAR1 Activation
The activation of PAR1 is a two-step process, fundamentally differing for its endogenous and synthetic agonists.
-
Endogenous Activation by Thrombin: Thrombin binds to the N-terminal exodomain of PAR1 and cleaves the peptide bond between arginine-41 and serine-42.[1] This cleavage reveals a new N-terminus starting with the sequence Sthis compound, which then acts as a tethered ligand, binding intramolecularly to the second extracellular loop of the receptor to trigger a conformational change and initiate signaling.[1][2][3] This proteolytic activation is an irreversible event.[1]
-
Activation by Synthetic Agonists (e.g., this compound): Synthetic peptides like this compound and Sthis compound mimic the tethered ligand. They bind directly to the receptor's ligand-binding domain, inducing a conformational change and activating downstream signaling pathways, bypassing the need for proteolytic cleavage by thrombin.[1]
PAR1 Signaling Pathways
Upon activation, PAR1 can couple to multiple heterotrimeric G-protein families, including Gq/11, G12/13, and Gi/o, leading to the initiation of diverse downstream signaling cascades.
-
Gq/11 Pathway: This is a primary pathway for PAR1 signaling. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).
-
G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and smooth muscle contraction.
-
Gi/o Pathway: The Gi/o pathway activation by PAR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Quantitative Data Presentation
The potency of PAR1 activators can vary depending on the cell type and the specific functional assay being used. The following table summarizes key quantitative data for thrombin and various synthetic PAR1 agonists.
| Agonist | Assay Type | Cell/System Type | EC50 Value (Concentration for 50% maximal effect) | Reference(s) |
| Thrombin | PAR-1 Cleavage | Human Whole Blood | 0.028 nM | [1] |
| Thrombin | Platelet Activation (CD62P) | Human Whole Blood | 0.64 nM | [1] |
| Thrombin | Inositol Trisphosphate (IP3) Signaling | Transfected Cells | 0.1 nM | [2] |
| Thrombin | Ca2+ Influx (PAR1-mediated) | Human Platelets | 6.2 nM | [3] |
| Sthis compound | Platelet Aggregation | Human Platelets | ~3 µM for full aggregation | [3] |
| Analog of Sthis compound | Platelet Aggregation | Human Platelets | 24 µM | [4] |
Note: this compound is expected to have a similar potency to Sthis compound in these assays.
Experimental Protocols
Detailed methodologies for studying PAR1 activation are crucial for reproducible research. Below are outlines for key experiments.
This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gq/11 pathway.
Detailed Steps:
-
Cell Preparation: Seed adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells) in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) with a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.
-
Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases.
-
Washing: Gently wash the cells two to three times with the physiological buffer to remove any extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader equipped with injectors. Record a baseline fluorescence reading. Inject the PAR1 agonist (e.g., this compound) at various concentrations and immediately begin recording the fluorescence signal over time. For Fura-2, ratiometric measurements are taken by alternating excitation wavelengths between 340 nm (calcium-bound) and 380 nm (calcium-unbound) while measuring emission at ~510 nm.
-
Data Analysis: The change in fluorescence ratio (340/380 nm) corresponds to the change in intracellular calcium concentration. Plot the peak response against the agonist concentration to determine the EC50 value.
This assay measures the ability of platelets to aggregate in response to an agonist.
Detailed Steps:
-
Preparation of Platelet-Rich Plasma (PRP): Draw whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.
-
Instrument Setup: Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.
-
Assay Performance: Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. After a short incubation to establish a stable baseline, add the agonist (e.g., this compound) and record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.
-
Data Analysis: The aggregometer software will generate aggregation curves. The maximum percentage of aggregation and the slope of the aggregation curve are key parameters. Dose-response curves can be generated to determine the EC50 of the agonist.
Conclusion
While the peptide this compound is not an endogenous molecule, its role as a specific, direct agonist of PAR1 has been fundamental to our understanding of this critical receptor. By decoupling receptor activation from proteolytic cleavage, this compound and its analogs have allowed researchers to precisely dissect the complex signaling networks downstream of PAR1. The experimental protocols detailed in this guide provide a foundation for the continued investigation of PAR1 in health and disease, with the ultimate goal of developing novel therapeutics for thrombotic and inflammatory disorders.
References
- 1. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure: A Technical Guide to the Analysis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies employed in the structural analysis of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn). Understanding the three-dimensional structure of peptides is paramount in drug discovery and development, as structure dictates function and interaction with biological targets. This document details the primary experimental techniques, presents data in a structured format, and visualizes the intricate workflows and pathways involved. While specific experimental data for this exact novel peptide sequence is not publicly available, this guide leverages established principles and protocols for peptide analysis, drawing parallels from similar well-studied peptides.
Introduction to Peptide Structural Analysis
The spatial arrangement of atoms in a peptide, its conformation, is fundamental to its biological activity. The analysis of a peptide's structure can be approached at different levels: the primary structure (the amino acid sequence), the secondary structure (local folding into motifs like α-helices and β-sheets), and the tertiary structure (the overall three-dimensional shape). A variety of powerful analytical techniques are employed to elucidate these structural features. The principal methods for determining the high-resolution structure of peptides are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.
Primary Structure Confirmation and Molecular Weight Determination
Prior to in-depth conformational analysis, the primary sequence and molecular weight of the synthesized or isolated peptide must be unequivocally confirmed.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight of a peptide with high accuracy and for confirming its amino acid sequence.[1][2][3][4][5]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.
-
Ionization: The peptide solution is introduced into the ESI source, where a high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become charged ions in the gas phase.[1][4]
-
Mass Analysis: The generated ions are guided into a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Tandem MS (MS/MS) for Sequencing: To confirm the sequence, a specific peptide ion is selected and subjected to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions are then analyzed to reveal the amino acid sequence.[4]
| Parameter | Value |
| Amino Acid Sequence | Phe-Leu-Leu-Arg-Asn |
| Molecular Formula | C33H55N9O7 |
| Monoisotopic Mass | 689.4225 g/mol |
| Average Mass | 689.849 g/mol |
Table 1: Calculated Molecular Properties of Phenylalanyl-leucyl-leucyl-arginyl-asparagine.
Three-Dimensional Structure Determination in Solution
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.[6][7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy relies on the magnetic properties of atomic nuclei. For peptides, 1H, 13C, and 15N are the most commonly observed nuclei. A series of NMR experiments can provide information about through-bond and through-space atomic interactions, which are then used to calculate a three-dimensional structure.
Experimental Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration typically in the millimolar range. The pH is adjusted to mimic physiological conditions.
-
Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily used for assigning amino acid spin systems.[6][9]
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the identification of amino acid residues.[6][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (typically < 5 Å), providing the crucial distance restraints for 3D structure calculation.[6][10]
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.[6]
-
Structural Restraint Collection: NOE cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants.[6]
-
Structure Calculation: The collected restraints are used in computational algorithms (e.g., molecular dynamics or distance geometry) to generate an ensemble of 3D structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
| Experiment | Information Obtained |
| 1D 1H NMR | Initial assessment of sample purity and folding. |
| 2D COSY | Through-bond J-coupling between adjacent protons. |
| 2D TOCSY | Correlations between all protons within an amino acid residue. |
| 2D NOESY | Through-space correlations between protons close in proximity (<5Å). |
| 1H-15N HSQC | Correlation of each nitrogen atom with its attached proton. |
Table 2: Key NMR Experiments for Peptide Structural Analysis.
References
- 1. jchemrev.com [jchemrev.com]
- 2. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. chem.uzh.ch [chem.uzh.ch]
In Vivo Pharmacokinetic Profile of Phenylalanyl-leucyl-leucyl-arginyl-asparagine: A Technical Overview
Disclaimer: As of October 2025, specific in vivo pharmacokinetic studies for the peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn) are not available in the public domain. The following guide is constructed based on established principles of peptide pharmacokinetics and metabolism of its constituent amino acids, providing a predictive framework for researchers.
This technical guide offers a comprehensive overview of the anticipated in vivo pharmacokinetics of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRA). This document is intended for researchers, scientists, and professionals in drug development, providing insights into the expected absorption, distribution, metabolism, and excretion (ADME) profile of this peptide. Due to the absence of direct studies, this guide synthesizes information from related peptides and general principles of peptide and amino acid metabolism.
Predicted Pharmacokinetic Parameters
Given the nature of short, unmodified peptides, FLLRA is expected to have a short plasma half-life. The table below summarizes the anticipated pharmacokinetic challenges and metabolic pathways based on its amino acid composition.
| Pharmacokinetic Parameter | Predicted Challenge/Characteristic for FLLRA | Rationale based on Amino Acid Composition |
| Absorption | Poor oral bioavailability. Likely requires parenteral administration (e.g., intravenous, intraperitoneal). | Peptides are susceptible to enzymatic degradation in the gastrointestinal tract and have low permeability across the intestinal epithelium. |
| Distribution | Likely confined to the systemic circulation with limited tissue penetration. | The hydrophilic nature of Arginine and Asparagine may limit passive diffusion across cell membranes. Peptide transduction domains are often required for efficient cell permeation[1]. |
| Metabolism | Rapid degradation by peptidases in plasma and tissues. | The primary mechanism of degradation for small peptides is peptidase-mediated hydrolysis, particularly at the terminal amino acids[2]. The N-terminal Phenylalanine and C-terminal Asparagine are susceptible to exopeptidases. |
| Excretion | Renal clearance of the intact peptide and its metabolites. | Small molecules and peptide fragments are typically eliminated by the kidneys. |
Experimental Protocols for Pharmacokinetic Characterization
While no specific protocols for FLLRA exist, the following methodologies are standard for determining the in vivo pharmacokinetics of novel peptides.
1. Stability Analysis in Biological Matrices:
-
Objective: To determine the in vitro stability of FLLRA in plasma and whole blood, which informs the choice of matrix for in vivo sample analysis.
-
Protocol:
-
Incubate FLLRA at a known concentration (e.g., 20 µg/mL) in fresh plasma and whole blood at room temperature.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Immediately quench enzymatic activity, for example, by snap-freezing in liquid nitrogen.
-
Quantify the remaining peptide concentration using a validated analytical method like UPLC-MS/MS.
-
Calculate the half-life (t½) in each matrix. For some peptides, stability is higher in whole blood compared to plasma[2].
-
2. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Mice):
-
Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution after intravenous and potentially other routes of administration.
-
Protocol:
-
Administer FLLRA to mice via intravenous (IV) and intraperitoneal (IP) routes.
-
Collect blood samples at predetermined time points using techniques like micro-sampling.
-
Process blood samples immediately (e.g., snap-freezing) to prevent ex vivo degradation[2].
-
Extract the peptide from the biological matrix.
-
Quantify the peptide concentration using a validated UPLC-MS/MS assay with a lower limit of quantification (LLOQ) appropriate for the expected concentrations.
-
Perform pharmacokinetic analysis on the concentration-time data to determine key parameters.
-
Predicted Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the expected metabolic fate of FLLRA and a typical workflow for its pharmacokinetic analysis.
Strategies for Improving Stability
A significant challenge in the development of peptide therapeutics is their susceptibility to enzymatic degradation[2]. Should FLLRA prove to have a very short half-life, several strategies could be employed to enhance its stability:
-
Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can confer resistance to proteolytic degradation[1].
-
Peptide Stapling: Introducing chemical braces can lock the peptide into a specific conformation, improving stability and cell permeability[3].
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Unraveling the Cellular Response: A Technical Guide to Pathways Activated by Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN), and its more commonly studied N-terminally serine-extended analog, Sthis compound, are potent activators of a critical class of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). Specifically, this compound and Sthis compound act as agonists for PAR1 and PAR2, mimicking the tethered ligand that is endogenously generated by proteolytic cleavage of the receptor's N-terminus. The activation of these receptors by this compound initiates a cascade of intracellular signaling events that are pivotal in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the core cellular pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling networks involved.
Core Signaling Pathways Activated by this compound
This compound-mediated activation of PAR1 and PAR2 leads to the engagement of multiple heterotrimeric G protein subfamilies, primarily Gq/11, Gi/o, and G12/13. This diverse G protein coupling allows for the initiation of several distinct downstream signaling cascades, culminating in a wide array of cellular responses. The principal pathways activated by this compound are:
-
Gq/11-PLC-Calcium Mobilization Pathway: Activation of Gq/11 proteins by this compound-bound PARs stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a critical second messenger that modulates the activity of numerous enzymes and transcription factors.
-
Gi/o-Adenylyl Cyclase Inhibition Pathway: The Gi/o pathway, when activated by this compound, leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), another crucial second messenger. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, thereby modulating the activity of cAMP-dependent protein kinase (PKA) and its downstream targets.
-
G12/13-RhoA Activation Pathway: this compound-induced activation of G12/13 proteins stimulates the Rho family of small GTPases, most notably RhoA. This is mediated by Rho guanine nucleotide exchange factors (RhoGEFs). Activated, GTP-bound RhoA regulates a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, and migration, primarily through its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).
-
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1 and 2, is a common downstream consequence of this compound signaling. This activation can be initiated through both G protein-dependent and β-arrestin-mediated pathways, often involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: this compound can also induce the activation of the NF-κB transcription factor, a master regulator of inflammatory and immune responses. This activation typically proceeds through the canonical pathway, involving the phosphorylation and subsequent degradation of the inhibitory IκBα protein. The liberated NF-κB complex then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound (as Sthis compound) induced activation of various cellular pathways. These values can vary depending on the cell type and experimental conditions.
| Agonist | Receptor | Cellular Response | Cell Type | EC50/IC50 | Reference |
| Sthis compound-NH2 | PAR1 | Platelet Aggregation | Human Platelets | 24 µM | [1] |
| Tthis compound (PAR1 agonist) | PAR1 | RhoA Activation | LNCaP cells | Not specified for peptide | [2] |
| SLIGKV (PAR2 agonist) | PAR2 | RhoA Activation | LNCaP cells | Not specified for peptide | [2] |
Note: Specific EC50 values for this compound/Sthis compound across all discussed pathways are not consistently reported in the literature, often due to the focus on maximal activation or comparison with other agonists. The provided data represents available quantitative information.
Mandatory Visualizations
Signaling Pathway Diagrams
References
An In-Depth Technical Guide on the Stability and Degradation of the Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that has garnered interest in research due to its biological activities, particularly as an agonist of Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cell proliferation. Understanding the stability and degradation profile of this compound is crucial for its potential therapeutic applications, as these factors directly influence its shelf-life, bioavailability, and in vivo efficacy.
This technical guide provides a comprehensive overview of the stability and degradation of the this compound peptide. It covers its chemical properties, potential degradation pathways, and the signaling cascade it initiates upon binding to its receptor. Furthermore, this guide outlines detailed experimental protocols for assessing peptide stability and presents available data in a structured format to aid researchers in their drug development efforts.
Chemical Properties of this compound
The this compound peptide is composed of five amino acids: Phenylalanine (F), Leucine (L), Leucine (L), Arginine (R), and Asparagine (N). Its structure and physicochemical properties are summarized in the table below.
| Property | Value |
| Full Name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine |
| Amino Acid Sequence | Phe-Leu-Leu-Arg-Asn (this compound) |
| Molecular Formula | C₃₄H₅₆N₁₀O₉ |
| Molecular Weight | 748.9 g/mol |
| Isoelectric Point (pI) | Estimated to be basic due to the presence of Arginine. |
| Solubility | Expected to be soluble in aqueous solutions, particularly at acidic pH, due to the presence of the charged Arginine residue. The hydrophobic Phenylalanine and Leucine residues may impact solubility at neutral pH. |
| Structure |
Potential Degradation Pathways
The stability of a peptide is intrinsically linked to its amino acid sequence and the environmental conditions it is exposed to. For this compound, several potential degradation pathways can be anticipated:
-
Hydrolysis of Peptide Bonds: Like all peptides, this compound is susceptible to hydrolysis of its peptide bonds, leading to fragmentation. This can be catalyzed by acidic or basic conditions and elevated temperatures.
-
Deamidation of Asparagine: The asparagine (N) residue is prone to deamidation, a non-enzymatic reaction that converts the asparagine side chain into aspartic acid or isoaspartic acid. This introduces a negative charge and can alter the peptide's structure and function. Deamidation is typically accelerated at neutral to basic pH.
-
Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under certain conditions, particularly in the presence of metal ions or reactive oxygen species.
-
Enzymatic Degradation: In a biological environment, this compound is susceptible to degradation by various proteases and peptidases present in plasma, serum, and tissues. The specific cleavage sites will depend on the proteases present. For instance, trypsin would be expected to cleave after the Arginine (R) residue.
This compound Signaling Pathway
This compound acts as an agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor. Upon binding, this compound induces a conformational change in PAR1, initiating a downstream signaling cascade. The primary signaling pathways activated by PAR1 agonists involve the coupling to heterotrimeric G proteins, including Gq/11 and Gi/o.[1]
Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Concurrently, activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, such as platelet aggregation and cell proliferation.
Experimental Protocols
A systematic approach is required to evaluate the stability of the this compound peptide. This involves subjecting the peptide to various stress conditions and analyzing its degradation over time using appropriate analytical techniques.
Experimental Workflow for Stability Testing
Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for quantifying the remaining intact peptide and monitoring the formation of degradation products.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable for separating the peptide and its degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Temperature: 30-40 °C.
This method should be validated for its stability-indicating properties by demonstrating that it can resolve the main peptide peak from all significant degradation products formed under stress conditions.
Forced Degradation Studies
To understand the degradation pathways, forced degradation studies are performed by exposing the this compound peptide to harsh conditions.
-
Acid Hydrolysis: Incubate the peptide solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for several hours.
-
Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for a few hours.
-
Oxidative Degradation: Treat the peptide solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the peptide solution at 70°C.
-
Photodegradation: Expose the peptide solution to UV light.
Samples should be taken at various time points and analyzed by the stability-indicating HPLC method.
In Vitro Plasma Stability
To assess the susceptibility of this compound to enzymatic degradation in a biological matrix, an in vitro plasma stability assay is conducted.[2]
-
Prepare a stock solution of this compound in a suitable solvent.
-
Incubate the peptide (e.g., at a final concentration of 1-10 µM) in fresh plasma (e.g., human, rat, or mouse) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
The half-life (t₁/₂) of the peptide in plasma can then be calculated from the degradation rate constant.
Degradation Product Identification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.
-
Separate the degradation products using the developed HPLC method.
-
Introduce the eluent into a mass spectrometer.
-
Acquire the full scan mass spectra to determine the molecular weights of the degradation products.
-
Perform tandem MS (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns.
-
By analyzing the fragmentation patterns, the site of modification or cleavage in the peptide sequence can be determined.
Data Presentation
Due to a lack of publicly available quantitative stability data for the Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) peptide, the following tables present representative data for peptides with similar structural features. This information is intended to be illustrative of the types of data that would be generated in stability studies of this compound.
Table 1: Illustrative pH-Dependent Degradation of a Peptide Containing Asparagine
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 3.0 | 0.01 | 69.3 |
| 5.0 | 0.05 | 13.9 |
| 7.4 | 0.20 | 3.5 |
| 9.0 | 0.50 | 1.4 |
Data is hypothetical and representative for a peptide susceptible to deamidation.
Table 2: Illustrative Temperature-Dependent Degradation of a Peptide at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 4 | 0.02 | 34.7 |
| 25 | 0.20 | 3.5 |
| 40 | 0.95 | 0.73 |
Data is hypothetical and representative.
Table 3: Illustrative In Vitro Plasma Stability of a Synthetic Peptide
| Plasma Source | Half-life (t₁/₂) (minutes) |
| Human | 45 |
| Rat | 25 |
| Mouse | 18 |
Data is hypothetical and representative.
Conclusion
References
Methodological & Application
Application Notes and Protocols for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR). PAR1 is activated physiologically by the proteolytic cleavage of its N-terminus by proteases such as thrombin, which unmasks a tethered ligand that binds to and activates the receptor. This compound mimics this tethered ligand, allowing for the direct and specific activation of PAR1 in experimental settings without the need for enzymatic cleavage. This makes this compound a valuable tool for studying PAR1 signaling and its downstream cellular effects in various physiological and pathological processes, including thrombosis, inflammation, vascular biology, and cancer.
These application notes provide detailed protocols for the use of this compound in cell culture, including guidelines for its preparation, storage, and application in common cell-based assays.
Peptide Information
| Characteristic | Description |
| Full Name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine |
| Abbreviation | This compound |
| Molecular Formula | C₃₃H₅₄N₈O₇ |
| Molecular Weight | 686.84 g/mol |
| Target Receptor | Protease-Activated Receptor 1 (PAR1) |
| Mechanism of Action | Binds to the ligand-binding pocket of PAR1, inducing a conformational change that triggers downstream signaling cascades. |
Solubility and Stability
Proper handling and storage of the this compound peptide are crucial for maintaining its biological activity.
| Parameter | Recommendation |
| Storage (Lyophilized) | Store at -20°C or colder in a desiccated, airtight container. Stable for several years under these conditions.[1] |
| Storage (In Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage (days), 4°C is acceptable. Solutions are less stable than the lyophilized form.[2] |
| Reconstitution | For most cell culture applications, reconstitute this compound in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[3] To enhance solubility, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then further diluted in aqueous buffer or cell culture medium.[1][3] Ensure the final concentration of the organic solvent is compatible with the cell line being used (typically <0.5% v/v).[3] |
| Stability in Media | Peptides in solution, especially in complex media, can be subject to degradation by proteases. It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment.[2] |
Signaling Pathways
Activation of PAR1 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G proteins Gαq and Gα12/13, as well as through β-arrestin pathways.[4] These signaling events lead to diverse cellular responses.
Quantitative Data
The effective concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes reported concentrations and their effects.
| Cell Type | Assay | Effective Concentration (this compound) | Effect |
| Human Colon Cancer Cells (HT29) | Cell Proliferation | 1 - 300 µmol/L | Increased cell number[5] |
| Human Colon Cancer Cells (HT29-D4) | Cell Motility | 100 µmol/L | Increased cell motility[5] |
| Human Colon Cancer Cells (HT29) | Calcium Mobilization | 100 µmol/L | Prompt increase in intracellular calcium[5] |
| Human Renal Artery Smooth Muscle Cells | Contraction | 1 - 100 µM | Concentration-dependent contraction[6] |
| Rhabdomyosarcoma (RMS) cells | Cell Proliferation | Not specified, but TRAP-6 (a similar PAR1 agonist) was used | Enhanced proliferation |
| Prostate Cancer Cells (VCaP) | Calcium Mobilization | Dose-dependent | Mobilization of intracellular calcium |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR1 activation by this compound. This is a common and rapid method to assess the functionality of the receptor and its downstream Gαq signaling pathway.
References
Protocol for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Stimulation of Platelets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelets are anucleated cell fragments that play a critical role in hemostasis and thrombosis. The activation of platelets is a key event in these processes, and it can be initiated by a variety of agonists. One such agonist is the synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN), which is a potent and selective activator of the Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor that is the major thrombin receptor on human platelets. The peptide sequence Sthis compound (Ser-Phe-Leu-Leu-Arg-Asn) corresponds to the tethered ligand sequence of human PAR1 and is widely used to study PAR1-mediated platelet activation. This document provides detailed application notes and protocols for the stimulation of platelets with this compound/Sthis compound, focusing on three key assays: platelet aggregation, intracellular calcium mobilization, and P-selectin expression.
Signaling Pathway of this compound/Sthis compound in Human Platelets
This compound/Sthis compound binding to PAR1 initiates a signaling cascade that leads to platelet activation. The primary signaling pathway involves the coupling of PAR1 to the Gq and G12/13 alpha subunits of heterotrimeric G proteins.
Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated cytoplasmic calcium, activates Protein Kinase C (PKC).
The increase in intracellular calcium and the activation of PKC are central to the subsequent events in platelet activation. These include the phosphorylation of various downstream targets, leading to:
-
Granule Secretion: The contents of alpha and dense granules are released. The release of alpha granules results in the surface expression of P-selectin, an adhesion molecule.
-
Integrin αIIbβ3 Activation: The major platelet integrin, αIIbβ3 (also known as GPIIb/IIIa), undergoes a conformational change to its high-affinity state, enabling it to bind fibrinogen and mediate platelet aggregation.
The G12/13 pathway, acting through Rho/Rho kinase, contributes to platelet shape change.
Figure 1. this compound/Sthis compound Signaling Pathway in Platelets.
Quantitative Data Summary
The following tables summarize the quantitative data for the stimulation of human platelets with Sthis compound.
| Parameter | Value | Assay | Reference |
| EC50 | ~1-5 µM | Platelet Aggregation | |
| EC50 | ~1-2 µM | Calcium Mobilization | |
| Concentration Range | 5-20 µM | Platelet Aggregation | [1] |
| Median Concentration | 9.75 µM | Double Wave Aggregation | [1] |
| Concentration for P-selectin | 1-100 µM | Flow Cytometry | [1] |
Note: EC50 values can vary depending on the specific experimental conditions, such as platelet preparation (platelet-rich plasma vs. washed platelets) and donor variability.
| Sthis compound Concentration | P-selectin Positive Platelets (%) | Reference |
| Basal (Unstimulated) | 1.9 - 4.0 % | [2] |
| 1 µM | Variable, used as a stimulant | [3] |
| 100 µM | Significant increase | [1] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
This initial step is common for all subsequent assays.
Figure 2. Workflow for Platelet Preparation.
Materials:
-
Human whole blood collected in 3.2% or 3.8% sodium citrate.
-
Acid-Citrate-Dextrose (ACD) solution: 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose.
-
Tyrode's Buffer (pH 7.4): 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.5 mM glucose, 10 mM HEPES.
Procedure:
-
Blood Collection: Collect human whole blood into tubes containing sodium citrate as an anticoagulant. Mix gently by inversion.
-
Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off. b. Carefully collect the upper, straw-colored layer of PRP, avoiding the buffy coat (white blood cells) and red blood cells. c. For light transmission aggregometry, PRP can be used directly. Adjust the platelet count to 2.5-3.0 x 10^8 platelets/mL with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at 1500-2000 x g for 15 minutes.
-
Preparation of Washed Platelets: a. To the collected PRP, add ACD solution at a 1:9 (ACD:PRP) ratio to acidify and prevent platelet activation during subsequent steps. b. Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes at room temperature to pellet the platelets. c. Carefully decant the supernatant. d. Gently resuspend the platelet pellet in Tyrode's Buffer. The volume should be sufficient to achieve the desired final platelet concentration (typically 2-4 x 10^8 platelets/mL). e. Allow the washed platelets to rest at room temperature for at least 30 minutes before use.
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
Principle:
LTA measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate in response to an agonist.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Sthis compound stock solution (e.g., 1 mM in saline or buffer)
-
Light Transmission Aggregometer with cuvettes and stir bars
-
37°C water bath or heating block
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.
-
Blanking: Place a cuvette with PPP into the aggregometer and set the light transmission to 100%.
-
Baseline: Place a cuvette with PRP and a stir bar into the aggregometer. Set the light transmission to 0%.
-
Stimulation: a. Add a small volume of Sthis compound stock solution to the PRP to achieve the desired final concentration (e.g., 1-20 µM). b. Start the recording of light transmission.
-
Data Acquisition: Record the aggregation trace for 5-10 minutes. The aggregation is measured as the percentage increase in light transmission.
-
Analysis: Determine the maximal aggregation percentage and the slope of the aggregation curve.
Intracellular Calcium Mobilization Assay
Principle:
This assay uses a fluorescent calcium indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon platelet stimulation.
Materials:
-
Washed platelets
-
Fura-2 AM (acetoxymethyl ester)
-
Tyrode's Buffer with 1 mM CaCl2
-
Sthis compound stock solution
-
Fluorometer or fluorescence plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of 510 nm.
Procedure:
-
Dye Loading: a. Incubate washed platelets (2-4 x 10^8/mL) with 2-5 µM Fura-2 AM for 30-45 minutes at 37°C in the dark. b. After incubation, centrifuge the platelets at 800-1000 x g for 10 minutes to remove excess dye. c. Resuspend the Fura-2-loaded platelets in Tyrode's Buffer containing 1 mM CaCl2.
-
Measurement: a. Place the Fura-2-loaded platelet suspension in a cuvette or a microplate well in the fluorometer. b. Record the baseline fluorescence ratio (340 nm / 380 nm excitation). c. Add Sthis compound to the desired final concentration (e.g., 1-10 µM). d. Immediately start recording the change in fluorescence ratio over time (typically for 2-5 minutes).
-
Analysis: The increase in the 340/380 nm fluorescence ratio corresponds to an increase in intracellular calcium concentration. The data can be calibrated to determine the absolute calcium concentration.
P-selectin Expression Assay by Flow Cytometry
Principle:
This assay quantifies the expression of P-selectin on the platelet surface, a marker of alpha-granule secretion, using a fluorescently labeled anti-P-selectin antibody.
Materials:
-
Washed platelets or PRP
-
Sthis compound stock solution
-
Fluorescently labeled anti-P-selectin antibody (e.g., FITC- or PE-conjugated anti-CD62P)
-
Fluorescently labeled isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Stimulation: a. In a microtube, add Sthis compound to washed platelets or PRP to the desired final concentration (e.g., 1-100 µM). b. Incubate for 10-15 minutes at room temperature. Include an unstimulated control.
-
Staining: a. To the stimulated and unstimulated platelets, add the anti-P-selectin antibody at the manufacturer's recommended concentration. b. In a separate tube, add the isotype control antibody to unstimulated platelets. c. Incubate for 15-20 minutes at room temperature in the dark.
-
Fixation (Optional): Add an equal volume of 1% paraformaldehyde in PBS to fix the platelets.
-
Flow Cytometry Analysis: a. Dilute the samples with PBS. b. Acquire the data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics. c. Analyze the fluorescence intensity of the P-selectin positive platelets.
-
Analysis: Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) of the positive population.
References
- 1. Species differences in platelet responses to thrombin and Sthis compound. receptor-mediated calcium mobilization and aggregation, and regulation by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometric analysis reveals the high levels of platelet activation parameters in circulation of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) in Thrombosis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-leucyl-leucyl-arginyl-asparagine, commonly abbreviated as FLLRN, is a synthetic hexapeptide that corresponds to the tethered ligand sequence of the human Protease-Activated Receptor 1 (PAR-1). In thrombosis research, this compound serves as a potent and specific agonist of PAR-1, mimicking the action of thrombin in activating platelets and other cells involved in hemostasis and thrombosis. Its utility lies in the ability to selectively activate PAR-1, allowing researchers to dissect the specific roles of this receptor in thrombotic processes without the confounding effects of thrombin on other substrates. These application notes provide an overview of the use of this compound in thrombosis research, including detailed protocols for key experiments and a summary of quantitative data.
Applications in Thrombosis Research
The primary application of this compound in thrombosis research is the selective activation of PAR-1 to study its downstream effects on platelets and endothelial cells. Key applications include:
-
Platelet Aggregation and Activation Assays: this compound is widely used to induce platelet aggregation and activation in vitro to screen for antiplatelet drugs and to study the signaling pathways involved in these processes.
-
Investigation of PAR-1 Signaling: By using this compound, researchers can specifically probe the PAR-1 signaling cascade, including G-protein coupling, calcium mobilization, and downstream effector activation.
-
In Vitro and In Vivo Thrombosis Models: this compound can be used to initiate thrombus formation in various experimental models, helping to understand the role of PAR-1 in thrombus generation and to evaluate the efficacy of antithrombotic agents.
-
Studies of Platelet-Endothelial Interactions: this compound can be used to investigate the role of platelet PAR-1 activation in mediating interactions with the vascular endothelium, a critical step in both hemostasis and thrombosis.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of this compound on platelet function.
Table 1: this compound Concentration and Platelet Aggregation
| This compound Concentration (µM) | Platelet Aggregation (%) | Reference/Notes |
| 2-3 | 60-70% light transmittance | Sufficient to initiate aggregation for inhibitor screening.[1] |
| 7.5 | 15 ± 4% | Weak platelet response, enhanced by r-apo(a).[2] |
| 5-19 (median 9.75) | Double wave of aggregation | Highlights interindividual variability in platelet sensitivity.[3] |
| 100 | Not specified | Used to induce P-selectin expression.[3] |
Table 2: this compound in Platelet Activation and Signaling
| Parameter | This compound Concentration | Observation | Reference/Notes |
| P-selectin Expression | 100 µM | 6613 to 15,933 sites/platelet | Demonstrates significant alpha-granule release.[3] |
| Intracellular Calcium ([Ca2+]i) Mobilization | 10 µM | Peak [Ca2+]i of 196.5 ± 20.4 nM | In cultured dorsal root ganglion neurons.[4] |
| Annexin V Binding | 0.1-2000 µM (dose-response) | Maximal binding was 2-fold higher than with thrombin.[5] | Indicates exposure of procoagulant phospholipids.[5] |
| Clotting Time | 100 µM | Decreased from 200 ± 20 sec to 100 ± 10 sec | In the presence of activated platelets.[5] |
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using this compound
This protocol describes a standard light transmission aggregometry (LTA) method to measure this compound-induced platelet aggregation.
Materials:
-
This compound peptide (stock solution in sterile water or appropriate buffer)
-
Platelet-Rich Plasma (PRP) or washed platelets
-
Platelet-Poor Plasma (PPP) or appropriate buffer (for baseline)
-
Aggregometer and cuvettes with stir bars
-
Phosphate-Buffered Saline (PBS)
-
Acid-Citrate-Dextrose (ACD) solution
-
Prostaglandin E1 (PGE1)
Procedure:
-
Platelet Preparation (Washed Platelets): a. Collect whole blood into tubes containing ACD anticoagulant. b. Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP. c. Add PGE1 (1 µM final concentration) to the PRP to prevent platelet activation during subsequent steps. d. Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets. e. Resuspend the platelet pellet gently in a suitable buffer (e.g., Tyrode's buffer) containing PGE1. f. Adjust the platelet count to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Platelet Aggregation Measurement: a. Pre-warm the platelet suspension (PRP or washed platelets) and the aggregometer to 37°C. b. Place 450 µL of the platelet suspension into an aggregometer cuvette with a stir bar. c. Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with PPP or buffer. d. Add 50 µL of this compound solution to achieve the desired final concentration (e.g., 10 µM). e. Record the change in light transmission for 5-10 minutes. Aggregation is observed as an increase in light transmission.
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmission relative to the baseline and 100% aggregation controls.
-
Dose-response curves can be generated by testing a range of this compound concentrations.
Protocol 2: In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This protocol describes a widely used model to study arterial thrombosis in rodents, where this compound can be administered to investigate its pro-thrombotic effects.
Materials:
-
Anesthetized rodent (e.g., mouse or rat)
-
Surgical instruments
-
This compound peptide solution for injection
-
Ferric chloride (FeCl₃) solution (e.g., 10% in water)
-
Filter paper strips
-
Intravital microscope or Doppler flow probe
Procedure:
-
Animal Preparation: a. Anesthetize the animal using an appropriate anesthetic agent. b. Surgically expose the common carotid artery. c. Place a Doppler flow probe around the artery to monitor blood flow or position the exposed artery under an intravital microscope.
-
Thrombus Induction: a. Administer this compound or vehicle control via intravenous injection (e.g., tail vein). b. Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes). c. Remove the filter paper and wash the artery with saline.
-
Thrombus Formation Monitoring: a. Monitor blood flow continuously using the Doppler flow probe. The time to occlusion is a key parameter. b. Alternatively, visualize and quantify thrombus formation in real-time using intravital microscopy.
Data Analysis:
-
Compare the time to vessel occlusion between this compound-treated and control groups.
-
Quantify thrombus size and stability from intravital microscopy images.
Signaling Pathways and Workflows
The following diagrams illustrate the PAR-1 signaling pathway activated by this compound and a typical experimental workflow for studying its effects.
Caption: PAR-1 signaling cascade initiated by this compound in platelets.
Caption: Experimental workflow for thrombosis research using this compound.
References
- 1. AID 652274 - Determination of platelet aggregation reversibility Measured in Cell-Based System Using Aggregometer- 2137-08_Inhibitor_SinglePoint_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Apolipoprotein(a) enhances platelet responses to the thrombin receptor-activating peptide Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PAR1 Activation using Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) and Related Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and cancer progression. Unlike typical GPCRs that are activated by soluble ligands, PAR1 is activated by proteolytic cleavage of its N-terminus by proteases such as thrombin. This cleavage unmasks a new N-terminal sequence, SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), which acts as a tethered ligand, binding to the receptor's second extracellular loop to initiate downstream signaling.
Synthetic peptides that mimic this tethered ligand sequence are invaluable tools for studying PAR1 activation and signaling in a controlled manner, independent of proteolytic cleavage. The hexapeptide Sthis compound is a potent PAR1 agonist, while the pentapeptide this compound (Phe-Leu-Leu-Arg-Asn) has also been studied, though its activity may differ, potentially acting as a partial agonist or antagonist in some contexts. These peptides allow for the precise investigation of PAR1-mediated signaling pathways and the screening of potential therapeutic modulators.
These application notes provide detailed protocols for using this compound and related peptides to study PAR1 activation, with a focus on key experimental assays and data interpretation.
Data Presentation
Table 1: Potency of PAR1-Activating Peptides in Various Assays
| Peptide | Assay | Cell Type/System | EC50 / Concentration | Reference |
| Sthis compound-NH2 | Platelet Aggregation | Human Platelets | ~0.8 µM | [1] |
| Thrombin | Platelet Aggregation | Human Platelets | ~0.1 nM | [2] |
| Sthis compound-NH2 | Contraction of Human Renal Artery | Human Renal Artery Strips | ~100-fold less potent than thrombin | [3] |
| Macrocyclic Sthis compound analogue (3c) | PAR1 Activation | In vitro | 24 µM | [4] |
| TFLLR-NH2 | Contraction of Human Renal Artery | Human Renal Artery Strips | Significant contraction at 100 µM | [3] |
Note: The potency of these peptides can vary depending on the cell type, assay conditions, and specific endpoint being measured.
Signaling Pathways
PAR1 activation by this compound or Sthis compound initiates a cascade of intracellular signaling events through the coupling to various G proteins, primarily Gαq and Gα12/13.
PAR1-Gαq Signaling Pathway
Activation of the Gαq pathway by PAR1 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to various cellular responses, including platelet aggregation and cell contraction.
PAR1 Gαq Signaling Pathway
PAR1-Gα12/13 Signaling Pathway
Coupling of activated PAR1 to Gα12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is crucial for processes such as stress fiber formation, cell shape changes, and smooth muscle contraction.
PAR1 Gα12/13 Signaling Pathway
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following PAR1 activation.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (SFLLRN): A Versatile Tool for G-Protein Coupled Receptor Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-leucyl-leucyl-arginyl-asparagine, more commonly known by its single-letter amino acid code SFLLRN, is a synthetic hexapeptide that has become an invaluable tool in the study of G-protein coupled receptors (GPCRs). Sthis compound is a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a member of the GPCR family that plays critical roles in hemostasis, thrombosis, inflammation, and cancer progression.[1][2] This document provides detailed application notes and experimental protocols for the use of Sthis compound in GPCR research, with a focus on its primary target, PAR1.
PAR1 is activated through a unique proteolytic mechanism. Thrombin, a key enzyme in the coagulation cascade, cleaves the N-terminal extracellular domain of PAR1, exposing a new N-terminus that begins with the sequence Sthis compound. This newly revealed sequence then acts as a "tethered ligand," binding to the receptor's transmembrane domain and initiating intracellular signaling.[1][2] The synthetic peptide Sthis compound mimics this tethered ligand, allowing for the direct and specific activation of PAR1 in a controlled manner, independent of proteolytic cleavage.[1][2]
Physicochemical Properties and Synthesis
Sthis compound is a water-soluble peptide with a molecular weight of approximately 748.9 g/mol . For research purposes, it is typically synthesized using solid-phase peptide synthesis (SPPS) and is available commercially at high purity (>95%).
Table 1: Physicochemical Properties of Sthis compound
| Property | Value |
| Full Name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine |
| Sequence | H-Ser-Phe-Leu-Leu-Arg-Asn-OH |
| Molecular Formula | C34H56N10O9 |
| Molecular Weight | 748.9 g/mol |
| Purity (typical) | >95% (HPLC) |
| Solubility | Water |
| Storage | -20°C for long-term storage |
Applications in GPCR Research
Sthis compound is widely used to investigate the physiological and pathological roles of PAR1 and to screen for novel modulators of this receptor. Key applications include:
-
Elucidation of PAR1 Signaling Pathways: Sthis compound is used to activate PAR1 and trace the downstream signaling cascades, including the activation of Gq/11, G12/13, and Gi protein subunits.
-
Functional Assays: It serves as a reliable agonist in a variety of functional assays to quantify PAR1 activity, such as calcium mobilization, platelet aggregation, and mitogen-activated protein kinase (MAPK) activation assays.
-
High-Throughput Screening: Due to its direct and potent agonistic activity, Sthis compound is utilized in high-throughput screening (HTS) campaigns to identify novel PAR1 antagonists.
-
In Vivo Studies: Sthis compound can be used in animal models to investigate the systemic effects of PAR1 activation.
Quantitative Data
The potency of Sthis compound can vary depending on the cell type and the specific assay being performed. The following table summarizes typical effective concentrations.
Table 2: Biological Activity of Sthis compound
| Assay | Cell Type/System | Parameter | Typical Value Range | Reference(s) |
| Platelet Aggregation | Human Platelets | EC50 | 0.5 - 5 µM | [3] |
| Calcium Mobilization | PAR1-expressing cells | EC50 | 1 - 20 µM | [4][5] |
| Inositol Phosphate Accumulation | Cos7 cells expressing PAR1 | Agonist Concentration | 100 µM | [1] |
| Annexin V Binding (Procoagulant Activity) | Human Platelets | Agonist Concentration | 100 µM | [4] |
| Renal Artery Contraction | Isolated Human Renal Artery | Agonist Concentration | 1 - 100 µM | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Sthis compound
This protocol provides a general guideline for the manual solid-phase synthesis of Sthis compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Asn(Trt)-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Asn(Trt)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound asparagine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. Pre-activate the next amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF. b. Add the activated amino acid solution to the resin and allow it to react for 2 hours at room temperature. c. Monitor the coupling reaction using a ninhydrin test. d. Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid (Leu, Leu, Phe, Ser) in the sequence.
-
Final Deprotection: After the final coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized Sthis compound peptide by mass spectrometry and analytical HPLC.
Protocol 2: In Vitro Calcium Mobilization Assay
This protocol describes how to measure intracellular calcium mobilization in response to Sthis compound-mediated PAR1 activation using a fluorescent calcium indicator.
Materials:
-
PAR1-expressing cells (e.g., HEK293-PAR1, various endothelial or cancer cell lines)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Sthis compound peptide stock solution (e.g., 10 mM in water or DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed PAR1-expressing cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES. b. Remove the cell culture medium and wash the cells once with HBSS. c. Add the loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Assay: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). b. Establish a stable baseline fluorescence reading for each well. c. Prepare serial dilutions of Sthis compound in HBSS. d. Using the plate reader's injector, add the Sthis compound solutions to the wells to achieve the desired final concentrations. e. Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to measure the change in intracellular calcium concentration.
-
Data Analysis: a. The change in fluorescence is proportional to the change in intracellular calcium. b. Calculate the peak fluorescence response for each concentration of Sthis compound. c. Plot the peak response against the Sthis compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Protocol 3: Platelet Aggregation Assay
This protocol outlines the measurement of platelet aggregation in response to Sthis compound using light transmission aggregometry.
Materials:
-
Freshly drawn human whole blood in sodium citrate anticoagulant
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Saline solution
-
Sthis compound peptide stock solution
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. b. Transfer the PRP to a separate tube. c. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
Aggregometer Setup: a. Turn on the aggregometer and allow it to warm up. b. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Aggregation Measurement: a. Pipette a known volume of PRP into a cuvette with a stir bar. b. Place the cuvette in the aggregometer and start stirring. c. Establish a stable baseline of light transmission. d. Add a specific concentration of Sthis compound to the PRP and immediately start recording the change in light transmission over time (typically for 5-10 minutes). e. The increase in light transmission corresponds to the extent of platelet aggregation.
-
Data Analysis: a. The maximum percentage of aggregation is determined from the aggregation curve. b. To determine the EC50, perform the assay with a range of Sthis compound concentrations and plot the maximum aggregation against the concentration.
PAR1 Signaling Pathways
Activation of PAR1 by Sthis compound leads to the coupling of multiple G-protein subtypes and the initiation of diverse downstream signaling cascades.
Conclusion
Sthis compound is a powerful and specific tool for the investigation of PAR1, a GPCR with significant physiological and pathological relevance. The protocols and data presented in this document provide a comprehensive resource for researchers utilizing Sthis compound to explore PAR1 signaling, function, and its potential as a therapeutic target. The versatility of Sthis compound in a range of in vitro and in vivo applications makes it an indispensable reagent for academic and industrial scientists in the field of GPCR research and drug discovery.
References
- 1. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protease-activated receptor-1 can mediate responses to Sthis compound in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that acts as an agonist for the Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR). PAR-1 is known to be involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. Activation of PAR-1 by agonists such as thrombin or synthetic peptides like this compound initiates a cascade of intracellular signaling events, making it a target of significant interest in drug discovery and development.
These application notes provide detailed protocols for designing and conducting dose-response experiments to characterize the biological activity of this compound. The focus is on assays that quantify key downstream events following PAR-1 activation, enabling the determination of potency (EC50) and efficacy of the peptide.
Principle of the Assays
The experimental design revolves around stimulating a PAR-1-expressing cell line with varying concentrations of the this compound peptide and measuring the resulting downstream signaling events. The magnitude of the response is expected to be proportional to the concentration of the peptide, allowing for the generation of a sigmoidal dose-response curve from which key pharmacological parameters can be derived. The primary endpoints detailed in these protocols are intracellular calcium mobilization and protein kinase C (PKC) activation, both of which are well-established consequences of PAR-1 signaling.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) | AnaSpec | AS-60678 |
| Human Platelets or PAR-1 expressing cell line (e.g., C6 glioma cells) | ATCC | Varies |
| Fluo-4 AM | Thermo Fisher Scientific | F14201 |
| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |
| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |
| Protein Kinase C (PKC) Activity Assay Kit | Abcam | ab139437 |
| 96-well black, clear-bottom microplates | Corning | 3603 |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes how to measure the increase in intracellular calcium concentration ([Ca2+]i) upon stimulation with this compound using a fluorescent calcium indicator.
1. Cell Culture and Seeding:
- Culture PAR-1 expressing cells (e.g., C6 glioma cells) in appropriate growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- One day before the experiment, seed the cells into a 96-well black, clear-bottom microplate at a density of 5 x 10^4 cells per well.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
2. Preparation of this compound Serial Dilutions:
- Prepare a 10 mM stock solution of this compound in sterile, distilled water.
- Perform serial dilutions of the this compound stock solution in HBSS to obtain a range of concentrations (e.g., from 1 nM to 100 µM). It is recommended to prepare these solutions at 10X the final desired concentration.
3. Calcium Indicator Loading:
- Prepare a loading buffer consisting of HBSS, 4 µM Fluo-4 AM, and 0.02% Pluronic F-127.
- Remove the growth medium from the cells and wash once with HBSS.
- Add 100 µL of the loading buffer to each well.
- Incubate the plate at 37°C for 60 minutes in the dark.
- After incubation, wash the cells twice with HBSS to remove excess dye.
- Add 90 µL of HBSS to each well.
4. Measurement of Calcium Flux:
- Place the microplate in a fluorescence plate reader equipped with an automated injection system.
- Set the plate reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
- Establish a baseline fluorescence reading for approximately 30 seconds.
- Inject 10 µL of the 10X this compound serial dilutions into the corresponding wells.
- Continue to measure the fluorescence intensity for at least 3 minutes to capture the peak response.
5. Data Analysis:
- The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
- Plot the response against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Protein Kinase C (PKC) Activity Assay
This protocol outlines the measurement of PKC activation, a downstream event of PAR-1 signaling.
1. Cell Culture and Treatment:
- Follow the same cell culture and seeding protocol as described in Protocol 1.
- On the day of the experiment, replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.
- Treat the cells with various concentrations of this compound (e.g., from 1 nM to 100 µM) for a predetermined optimal time (e.g., 15-30 minutes) at 37°C.
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold PBS.
- Lyse the cells using the lysis buffer provided in the PKC activity assay kit.
- Collect the cell lysates and centrifuge to pellet cellular debris.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. PKC Activity Measurement:
- Follow the manufacturer's instructions for the PKC Activity Assay Kit. This typically involves incubating the cell lysates with a PKC-specific substrate and ATP.
- The phosphorylated substrate is then detected, often via a colorimetric or fluorometric readout.
4. Data Analysis:
- Normalize the PKC activity to the protein concentration of each sample.
- Plot the normalized PKC activity against the logarithm of the this compound concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation
The quantitative data from the dose-response experiments should be summarized in a clear and structured table to facilitate comparison.
| Assay | Parameter | This compound |
| Intracellular Calcium Mobilization | EC50 (µM) | [Insert Value] |
| Maximum Response (% of control) | [Insert Value] | |
| Protein Kinase C Activity | EC50 (µM) | [Insert Value] |
| Maximum Response (% of control) | [Insert Value] |
Visualizations
PAR-1 Signaling Pathway
Application Notes and Protocols for Detecting Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide agonist of Proteinase-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis, inflammation, and cell proliferation. This compound mimics the endogenous tethered ligand, Sthis compound, which is unmasked upon proteolytic cleavage of the N-terminus of PAR-1 by proteases such as thrombin. The study of this compound binding to PAR-1 is essential for understanding the receptor's function and for the development of novel therapeutics targeting this pathway.
These application notes provide an overview of the primary methods used to detect and quantify the binding of this compound to PAR-1, along with detailed experimental protocols and data presentation guidelines.
Signaling Pathway Activated by this compound Binding to PAR-1
Upon binding of this compound to PAR-1, a conformational change in the receptor is induced, leading to the activation of heterotrimeric G-proteins. PAR-1 primarily couples to Gq/11, Gi/o, and G12/13, initiating a cascade of intracellular signaling events. The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including platelet aggregation, cell proliferation, and inflammation.
Quantitative Data Summary
The following table summarizes the binding affinity (Kd) and functional potency (EC50) of this compound and the related endogenous tethered ligand peptide (Sthis compound) for PAR-1, as determined by various experimental methods. It is important to note that the dissociation constant (Kd) measures the intrinsic binding affinity between a ligand and its receptor, while the half-maximal effective concentration (EC50) is a measure of the concentration of a ligand that induces a response halfway between the baseline and maximum.[1][2][3] These values can differ significantly depending on the experimental setup and the level of receptor expression.[1]
| Ligand | Assay Type | System | Parameter | Value (nM) |
| Sthis compound | Radioligand Binding | Platelet Membranes | Ki | ~8,000 |
| Sthis compound | Calcium Mobilization | Platelets | EC50 | 300 - 1,000 |
| Sthis compound | Platelet Aggregation | Human Platelets | EC50 | ~3,000 |
| This compound | Calcium Mobilization | Endothelial Cells | EC50 | 500 - 2,000 |
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity and density of receptors in a given biological sample.[4] This method involves the use of a radiolabeled ligand that binds to the receptor of interest.
Materials:
-
Cell membranes expressing PAR-1
-
Radiolabeled this compound analog (e.g., [3H]this compound)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Glass fiber filters
-
Scintillation fluid
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing PAR-1 or from primary cells known to express the receptor (e.g., platelets, endothelial cells).
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
50 µL of cell membrane suspension (typically 10-50 µg of protein).
-
50 µL of radiolabeled this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
For competition assays, add 50 µL of unlabeled this compound at increasing concentrations. For determining non-specific binding, add a high concentration of unlabeled this compound.
-
Bring the total volume to 200 µL with Assay Buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Saturation Binding: Plot the specific binding (total binding - non-specific binding) against the concentration of the radiolabeled ligand. Fit the data using a non-linear regression model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Competition Binding: Plot the percentage of specific binding against the concentration of the unlabeled this compound. Fit the data to a one-site competition model to determine the IC50, from which the Ki (inhibition constant) can be calculated.
-
Fluorescence Polarization (FP) Assay
Fluorescence polarization is a solution-based, homogeneous technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.[5] When a small, fluorescently labeled this compound peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PAR-1 receptor, its rotation slows down, leading to an increase in fluorescence polarization.
Materials:
-
Purified PAR-1 receptor (or membrane preparation)
-
Fluorescently labeled this compound (e.g., with FITC or a similar fluorophore)
-
Unlabeled this compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare serial dilutions of unlabeled this compound in Assay Buffer. Prepare a solution of fluorescently labeled this compound and PAR-1 receptor in Assay Buffer. The optimal concentrations of the fluorescent ligand and receptor should be determined empirically but are typically in the low nanomolar range.
-
Assay Setup: In a 384-well plate, add:
-
10 µL of unlabeled this compound or buffer.
-
10 µL of the PAR-1 receptor and fluorescently labeled this compound mixture.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Plot the change in fluorescence polarization as a function of the concentration of unlabeled this compound. Fit the data using a suitable binding model to determine the IC50, which can be used to calculate the Kd.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified PAR-1 receptor
-
This compound
-
Running Buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
-
Regeneration solution (e.g., low pH buffer)
Procedure:
-
Immobilization: Covalently immobilize the purified PAR-1 receptor onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared by performing the same chemistry without the receptor.
-
Binding Analysis:
-
Association: Inject a series of concentrations of this compound in Running Buffer over the sensor chip and reference flow cell.
-
Dissociation: After the association phase, flow Running Buffer over the chip to monitor the dissociation of this compound from PAR-1.
-
-
Regeneration: Inject a pulse of regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams. Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
References
Application Notes and Protocols for Phenylalanyl-leucyl-leucyl-arginyl-asparagine in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide agonist of Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR) involved in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer. The ability of this compound to selectively activate PAR1 makes it a valuable tool in high-throughput screening (HTS) assays aimed at the discovery and characterization of novel modulators of this important drug target.
These application notes provide an overview of the use of this compound in HTS assays, with a focus on a fluorescence-based calcium mobilization assay. Detailed protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow are included to facilitate the implementation of these assays in a research or drug discovery setting.
Data Presentation
The following table summarizes quantitative data for this compound and other relevant ligands in PAR1 activation assays. This data is essential for assay validation, determining appropriate screening concentrations, and comparing the potency of test compounds.
| Compound | Assay Type | Cell Line | Target | Parameter | Value |
| This compound | Calcium Mobilization | EA.hy926 | PAR1 | EC50 | ~5 µM |
| Thrombin | Platelet Aggregation | Human Platelets | PAR1 | EC50 | ~0.5 nM |
| Sthis compound (PAR1 Agonist Peptide) | Platelet Aggregation | Human Platelets | PAR1 | EC50 | ~1 µM |
| Vorapaxar (PAR1 Antagonist) | Calcium Mobilization | EA.hy926 | PAR1 | IC50 | ~32 nM |
| Atopaxar (PAR1 Antagonist) | Calcium Mobilization | EA.hy926 | PAR1 | IC50 | ~33 nM |
Signaling Pathway
Activation of PAR1 by agonists such as this compound initiates a downstream signaling cascade primarily through the Gq alpha subunit of its associated heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium concentration is a hallmark of PAR1 activation and serves as a robust signal for HTS assays.
Caption: PAR1 Signaling Pathway leading to Calcium Mobilization.
Experimental Protocols
High-Throughput Calcium Mobilization Assay Using a Fluorescent Dye
This protocol describes a no-wash, fluorescence-based assay for monitoring PAR1 activation in a 96- or 384-well format, suitable for HTS of compound libraries. The assay measures the increase in intracellular calcium concentration upon stimulation with this compound using the calcium-sensitive dye Fluo-4 AM.
Materials:
-
PAR1-expressing cells (e.g., HEK293T or EA.hy926)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters (Excitation: ~490 nm, Emission: ~525 nm)
Protocol:
-
Cell Plating:
-
Trypsinize and resuspend PAR1-expressing cells in culture medium.
-
Seed cells into 96-well plates at a density of 40,000 - 80,000 cells/well in 100 µL of medium, or into 384-well plates at 10,000 - 20,000 cells/well in 25 µL of medium.
-
Incubate plates at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment and formation of a monolayer.
-
-
Preparation of Dye Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, prepare the dye loading solution by mixing 10 µL of 1 mM Fluo-4 AM stock and 10 µL of 20% Pluronic F-127 with 10 mL of HBSS (with 20 mM HEPES). If using, add probenecid to a final concentration of 2.5 mM.
-
-
Dye Loading:
-
Aspirate the culture medium from the cell plates.
-
Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour, followed by a 30-minute incubation at room temperature, protected from light.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of test compounds in HBSS.
-
Prepare a stock solution of this compound in HBSS. The final concentration used for stimulation will typically be at or near the EC₈₀ value, which should be determined experimentally.
-
-
Assay Execution and Signal Detection:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Set the instrument to read fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) from the bottom of the wells.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the test compounds to the respective wells, followed by the addition of this compound to stimulate PAR1 activation. The plate reader's integrated liquid handling system is ideal for this step to ensure simultaneous addition and immediate reading.
-
Continue to monitor the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
Data Analysis:
-
The response is typically measured as the change in fluorescence intensity (ΔF) from baseline or as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀).
-
For antagonist screening, the percentage of inhibition of the this compound-induced response is calculated.
-
For agonist screening, the percentage of activation relative to a maximal this compound response is determined.
-
Dose-response curves can be generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Experimental Workflow
The following diagram illustrates the key steps in the high-throughput calcium mobilization assay.
Caption: HTS Calcium Mobilization Assay Workflow.
Conclusion
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) serves as a critical tool for the investigation of PAR1 function and the discovery of novel therapeutic agents targeting this receptor. The detailed protocols and application notes provided herein offer a comprehensive guide for establishing robust and reliable high-throughput screening assays. By leveraging these methodologies, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development. Careful optimization of assay parameters and adherence to best practices in HTS are paramount for generating high-quality, reproducible data.
Application Notes and Protocols for Flow Cytometry Analysis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN)-Induced Platelet Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation is a critical process in hemostasis and thrombosis. Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide agonist of the Protease-Activated Receptor 1 (PAR-1), a key thrombin receptor on the platelet surface. Stimulation of PAR-1 by agonists like this compound initiates a signaling cascade that leads to platelet activation, granule secretion, and conformational changes in integrin αIIbβ3. This application note provides a detailed protocol for assessing this compound-induced platelet activation using flow cytometry, a powerful technique for single-cell analysis of cell surface markers. The primary markers of interest are P-selectin (CD62P), a marker of α-granule secretion, and the activated form of the integrin αIIbβ3, detected by the PAC-1 antibody.
Signaling Pathway of this compound-Induced Platelet Activation
This compound, as a PAR-1 agonist, mimics the action of thrombin in activating platelets. The binding of this compound to PAR-1 initiates a G-protein-mediated signaling cascade. This involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). This cascade culminates in the exocytosis of α-granules, exposing P-selectin on the platelet surface, and a conformational change in the integrin αIIbβ3, allowing it to bind fibrinogen and be recognized by the PAC-1 antibody.
This compound Signaling Pathway in Platelets
Experimental Protocols
Materials
-
Anticoagulant: Acid-Citrate-Dextrose (ACD) or Sodium Citrate
-
Agonist: this compound peptide (e.g., from Tocris Bioscience)
-
Antibodies:
-
FITC-conjugated PAC-1 (BD Biosciences, Cat. No. 340507 or equivalent)
-
PE-conjugated anti-human CD62P (P-selectin) (BD Biosciences, Cat. No. 555524 or equivalent)
-
PerCP-conjugated anti-human CD41a (platelet identification) (BD Biosciences, Cat. No. 340699 or equivalent)
-
-
Buffers:
-
Tyrode's Buffer (supplemented with 2 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
-
Fixative: 1% Paraformaldehyde (PFA) in PBS
-
Equipment:
-
Flow Cytometer (e.g., BD FACSCanto™ II or similar)
-
Calibrated pipettes
-
Polypropylene tubes
-
Experimental Workflow
Flow Cytometry Experimental Workflow
Step-by-Step Protocol
-
Blood Collection: Collect whole blood into tubes containing ACD or sodium citrate anticoagulant. Avoid excessive agitation to prevent premature platelet activation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper platelet-rich plasma (PRP) layer without disturbing the buffy coat.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP.
-
Dilute the PRP with Tyrode's buffer to a final concentration of 2-5 x 10^7 platelets/mL.
-
-
This compound Stimulation:
-
Aliquot 50 µL of the adjusted platelet suspension into polypropylene tubes.
-
Add this compound to achieve final concentrations ranging from 1 to 20 µM. Include a vehicle control (Tyrode's buffer).
-
Incubate for 15 minutes at room temperature.
-
-
Antibody Staining:
-
To each tube, add the appropriate volume of FITC-PAC-1, PE-CD62P, and PerCP-CD41a antibodies.
-
Gently mix and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of 1% PFA to each tube to stop the reaction and fix the platelets.
-
Incubate for at least 30 minutes at 4°C before acquisition. Samples can be stored at 4°C for up to 24 hours.
-
-
Flow Cytometry Acquisition:
-
Set up the flow cytometer with appropriate voltage settings for forward scatter (FSC), side scatter (SSC), and fluorescence channels (FITC, PE, PerCP).
-
Acquire at least 10,000 CD41a-positive events per sample.
-
-
Data Analysis:
-
Gate on the platelet population based on their characteristic FSC and SSC properties and positive staining for CD41a.
-
Within the platelet gate, determine the percentage of P-selectin positive and PAC-1 positive platelets.
-
Calculate the Mean Fluorescence Intensity (MFI) for both P-selectin and PAC-1 staining.
-
Data Presentation
The following table summarizes representative quantitative data for platelet activation induced by a PAR-1 agonist (TRAP-6, a peptide with similar function to this compound). Data are presented as the percentage of positive platelets and the Mean Fluorescence Intensity (MFI).
| Agonist (TRAP-6) Concentration | P-selectin (% Positive) | P-selectin (MFI) | PAC-1 (% Positive) | PAC-1 (MFI) |
| 0 µM (Unstimulated) | 2.5 ± 0.8 | 150 ± 30 | 3.1 ± 1.2 | 200 ± 50 |
| 1 µM | 35.2 ± 5.1 | 850 ± 120 | 40.5 ± 6.3 | 980 ± 150 |
| 5 µM | 78.6 ± 8.9 | 2100 ± 350 | 85.2 ± 9.1 | 2500 ± 400 |
| 10 µM | 92.1 ± 4.5 | 3500 ± 500 | 95.3 ± 3.8 | 4100 ± 600 |
Data are presented as mean ± standard deviation and are representative examples based on published literature. Actual values may vary depending on experimental conditions and donor variability.
This application note provides a comprehensive protocol for the analysis of this compound-induced platelet activation by flow cytometry. The detailed methodology, signaling pathway diagram, and experimental workflow offer a robust framework for researchers in basic science and drug development to investigate the effects of various compounds on platelet function. The quantitative data presentation allows for clear and concise comparison of results, facilitating the interpretation of experimental outcomes.
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenylalanyl-leucyl-leucyl-arginyl-asparagine (PLLAS) for In Vitro Assays
This guide provides technical support for researchers using the novel peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (PLLAS). As a novel peptide, the optimal conditions for its use in various in vitro assays need to be determined empirically. This document offers troubleshooting advice and detailed protocols to help you successfully incorporate PLLAS into your experiments.
Frequently Asked Questions (FAQs)
1. What is the best solvent to dissolve PLLAS?
The solubility of a peptide is dependent on its amino acid sequence. PLLAS contains hydrophobic residues (Phenylalanine, Leucine) and a charged residue (Arginine), which can make solubility challenging. We recommend a step-wise approach to solubilization:
-
Step 1: Sterile Deionized Water. Attempt to dissolve the peptide in sterile, deionized water first.
-
Step 2: Acidic Buffer. If the peptide does not dissolve in water, the presence of the basic residue Arginine suggests that a slightly acidic buffer (e.g., 10% acetic acid) may aid in solubilization.
-
Step 3: Organic Solvents. For highly hydrophobic peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary. It is crucial to first dissolve the peptide in the organic solvent and then slowly add the aqueous buffer to the desired concentration.
Important: Always perform a small-scale solubility test with a portion of the peptide before dissolving the entire stock.
2. How should I store the PLLAS peptide?
Proper storage is critical to maintain the integrity and activity of the peptide.
| Form | Storage Temperature | Shelf Life | Notes |
| Lyophilized Powder | -20°C or -80°C | 12 months | Keep desiccated. |
| In Solution | -20°C or -80°C | 1-2 weeks | Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes. |
3. How do I determine the optimal working concentration of PLLAS for my assay?
The optimal concentration will vary depending on the cell type, assay type, and experimental endpoint. A dose-response experiment is the most effective way to determine this.
Experimental Protocol: Determining Optimal PLLAS Concentration
This protocol outlines a typical dose-response experiment to determine the half-maximal effective concentration (EC50) of PLLAS in a cell-based assay.
1. Preparation of Stock Solution:
-
Based on your solubility test, prepare a high-concentration stock solution (e.g., 10 mM) of PLLAS.
-
For example, to make a 10 mM stock of PLLAS (Molecular Weight: 748.9 g/mol ), dissolve 7.49 mg in 1 mL of the appropriate solvent.
2. Serial Dilution Preparation:
-
Perform serial dilutions of the stock solution to create a range of working concentrations. The table below provides an example for a 10-point dose-response curve.
| Tube | Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Diluent (µL) |
| 1 | 1000 | 100 | 900 |
| 2 | 100 | 100 of Tube 1 | 900 |
| 3 | 10 | 100 of Tube 2 | 900 |
| 4 | 1 | 100 of Tube 3 | 900 |
| 5 | 0.1 | 100 of Tube 4 | 900 |
| 6 | 0.01 | 100 of Tube 5 | 900 |
| 7 | 0.001 | 100 of Tube 6 | 900 |
| 8 | 0.0001 | 100 of Tube 7 | 900 |
| 9 | 0.00001 | 100 of Tube 8 | 900 |
| 10 | 0 (Vehicle Control) | 0 | 1000 |
3. Cell-Based Assay:
-
Plate your cells at the desired density and allow them to adhere overnight.
-
Replace the culture medium with a medium containing the different concentrations of PLLAS. Include a vehicle control (medium with the same amount of solvent used to dissolve the peptide).
-
Incubate for the desired time period.
-
Measure the experimental endpoint (e.g., cell viability, reporter gene expression, calcium influx).
4. Data Analysis:
-
Plot the response versus the log of the PLLAS concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Peptide Precipitation in Media | The peptide has low solubility in the culture medium. | Decrease the final concentration of the organic solvent. Prepare a more dilute stock solution. |
| No Biological Activity Observed | The peptide is inactive or degraded. The concentration range is too low. | Check the storage and handling of the peptide. Test a wider range of concentrations, including higher concentrations. |
| High Background Signal | The peptide is causing non-specific effects. | Include appropriate controls, such as a scrambled peptide sequence. Reduce the highest concentrations tested. |
| Inconsistent Results | Issues with peptide stability or experimental variability. | Aliquot the peptide stock to avoid freeze-thaw cycles. Ensure consistent cell plating and assay conditions. |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Optimizing PLLAS Concentration
Phenylalanyl-leucyl-leucyl-arginyl-asparagine solubility issues and solutions
Welcome to the technical support center for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this peptide. Here you will find troubleshooting guides and frequently asked questions to support your experimental success.
Understanding the Solubility of Phenylalanyl-leucyl-leucyl-arginyl-asparagine
The solubility of Phenylalanyl-leucyl-leucyl-arginyl-asparagine is influenced by its amino acid composition. The presence of three hydrophobic residues (Phenylalanine and two Leucines) can make it challenging to dissolve in aqueous solutions. However, the basic nature of Arginine and the polar uncharged nature of Asparagine can be leveraged to improve its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of Phenylalanyl-leucyl-leucyl-arginyl-asparagine in aqueous buffers?
A1: The primary reason for solubility issues is the high proportion of hydrophobic amino acids (Phenylalanine, Leucine, Leucine) in the peptide sequence. These nonpolar residues tend to aggregate in aqueous environments to minimize contact with water, leading to precipitation.
Q2: How does the presence of Arginine affect the solubility of this peptide?
A2: Arginine is a basic amino acid with a positively charged guanidinium group at physiological pH. This positive charge can enhance solubility in acidic solutions where the peptide will have a net positive charge, promoting interaction with water.
Q3: Can I dissolve Phenylalanyl-leucyl-leucyl-arginyl-asparagine directly in water?
A3: Direct dissolution in pure water is often difficult and may result in incomplete solubilization or aggregation. It is generally recommended to use a small amount of an organic solvent or an acidic buffer to first dissolve the peptide.
Q4: What is the recommended storage condition for the lyophilized peptide and the reconstituted solution?
A4: The lyophilized peptide should be stored at -20°C or -80°C. Once reconstituted, it is best to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation. The stability of the peptide in solution is solvent-dependent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solubilization of Phenylalanyl-leucyl-leucyl-arginyl-asparagine.
Issue 1: The peptide does not dissolve in my aqueous buffer (e.g., PBS pH 7.4).
-
Cause: The hydrophobic nature of the peptide is dominant at neutral pH.
-
Solution:
-
Acidic Buffer: Attempt to dissolve the peptide in a small amount of a dilute acidic solution, such as 10% acetic acid or 0.1 M HCl. The acidic environment will protonate the Arginine residue, increasing the peptide's overall positive charge and solubility. Once dissolved, you can slowly add your desired aqueous buffer while vortexing.
-
Organic Solvent: First, dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). After complete dissolution, slowly add the aqueous buffer to the desired final concentration. Be mindful that high concentrations of organic solvents may be incompatible with your experimental system.
-
Issue 2: The peptide precipitates out of solution after adding the aqueous buffer.
-
Cause: The final concentration of the peptide in the aqueous buffer is too high, or the buffer conditions are not optimal for solubility.
-
Solution:
-
Lower Concentration: Prepare a more dilute final solution.
-
Gentle Mixing: When adding the aqueous buffer to the peptide dissolved in an organic solvent, do so dropwise while gently vortexing to prevent localized high concentrations that can lead to precipitation.
-
Sonication: Brief sonication in a water bath can help to break up aggregates and improve solubility.
-
Issue 3: The peptide solution appears cloudy or contains visible particles.
-
Cause: This indicates incomplete dissolution or aggregation of the peptide.
-
Solution:
-
Centrifugation: Centrifuge the solution to pellet any insoluble material. Carefully collect the supernatant. The concentration of the peptide in the supernatant should be determined, for example, by UV spectroscopy if the peptide contains aromatic residues like Phenylalanine.
-
Re-dissolution: Try re-dissolving the peptide using the methods described in Issue 1.
-
Quantitative Solubility Data (Illustrative)
The following table provides illustrative solubility data for Phenylalanyl-leucyl-leucyl-arginyl-asparagine in various solvent systems. Please note that these are typical values and may vary depending on the specific batch of the peptide and experimental conditions. It is always recommended to perform a small-scale solubility test first.
| Solvent System | Illustrative Solubility (mg/mL) | Notes |
| Deionized Water | < 0.1 | Very poorly soluble. |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.1 | Prone to aggregation. |
| 10% Acetic Acid in Water | > 10 | Readily soluble due to the protonation of Arginine. |
| Dimethyl Sulfoxide (DMSO) | > 25 | High solubility. Useful for preparing concentrated stock solutions. |
| 50% Acetonitrile in Water with 0.1% TFA | > 5 | Common solvent system for reverse-phase chromatography, can be used for solubilization. |
Experimental Protocols
Protocol 1: Solubilization using an Acidic Solution
-
Weigh the required amount of lyophilized Phenylalanyl-leucyl-leucyl-arginyl-asparagine in a sterile microcentrifuge tube.
-
Add a small volume of 10% aqueous acetic acid to the peptide. For example, for 1 mg of peptide, start with 50 µL of the acidic solution.
-
Gently vortex the tube until the peptide is completely dissolved. A clear solution should be obtained.
-
Slowly add your desired aqueous buffer (e.g., PBS) dropwise to the dissolved peptide solution while vortexing.
-
Adjust the pH of the final solution if necessary using dilute NaOH. Be aware that adjusting the pH towards neutral may decrease solubility.
-
Bring the solution to the final desired volume with the aqueous buffer.
Protocol 2: Solubilization using an Organic Solvent
-
Weigh the required amount of lyophilized Phenylalanyl-leucyl-leucyl-arginyl-asparagine.
-
Add a minimal volume of sterile-filtered DMSO (e.g., 20-50 µL for 1 mg of peptide).
-
Vortex until the peptide is fully dissolved.
-
While vortexing, slowly add the desired aqueous buffer to the DMSO-peptide solution until the final concentration is reached.
-
Observe the solution for any signs of precipitation. If precipitation occurs, you may need to prepare a more dilute solution.
Visualizations
Below are diagrams illustrating key concepts and workflows related to peptide solubility.
Caption: Workflow for solubilizing a difficult peptide.
Caption: Factors influencing peptide solubility.
Technical Support Center: Stability of Phenylalanyl-leucyl-leucyl-arginyl-asparagine (PLLAS)
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of the peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (PLLAS) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PLLAS degradation in my experimental buffer?
A1: PLLAS degradation can be attributed to two main factors:
-
Enzymatic Degradation: Your experimental setup, especially if it involves cell lysates, tissue homogenates, or serum, may contain endogenous proteases. The Arginine (R) residue in PLLAS makes it particularly susceptible to cleavage by trypsin-like serine proteases. Additionally, the N-terminal Phenylalanine (F) and internal Leucine (L) residues can be targeted by aminopeptidases and chymotrypsin-like proteases.
-
Chemical Instability: The Asparagine (N) residue at the C-terminus can undergo non-enzymatic deamidation, a process where the side chain amide group is hydrolyzed to a carboxylic acid. This reaction is often accelerated at neutral or alkaline pH and elevated temperatures, leading to the formation of isoaspartate or aspartate residues, which can alter the peptide's biological activity.
Q2: How should I store my lyophilized and reconstituted PLLAS to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of your peptide.
-
Lyophilized PLLAS: For long-term storage, keep the lyophilized powder in a tightly sealed container at -20°C or, ideally, -80°C, protected from light. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can accelerate degradation.
-
Reconstituted PLLAS: Peptides in solution are significantly less stable. If you must store PLLAS in solution, use a sterile, slightly acidic buffer (pH 5-6). It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Store these aliquots at -20°C or -80°C.
Q3: What type of buffer is recommended for working with PLLAS?
A3: The choice of buffer can significantly impact the stability of PLLAS. A slightly acidic buffer with a pH between 5 and 6 is generally recommended to minimize the rate of asparagine deamidation. It is also crucial to use sterile buffers to prevent microbial growth, as bacteria can secrete proteases that will degrade the peptide.
Q4: Can I add protease inhibitors to my buffer to protect PLLAS?
A4: Yes, adding protease inhibitors is a highly effective strategy, especially when working with biological samples that may contain a variety of proteases. A broad-spectrum protease inhibitor cocktail is often the best choice as it can inhibit multiple classes of proteases, including serine, cysteine, and metalloproteases.
Troubleshooting Guide
If you are observing a loss of PLLAS activity or concentration in your experiments, follow this troubleshooting guide to identify and resolve the issue.
Potential Degradation Pathways of PLLAS
The following diagram illustrates the likely enzymatic and chemical degradation points of the Phenylalanyl-leucyl-leucyl-arginyl-asparagine peptide.
Experimental Protocols
Protocol for Assessing PLLAS Stability using RP-HPLC
This protocol provides a framework for quantitatively assessing the stability of PLLAS in a chosen experimental buffer over time.
1. Materials:
-
PLLAS peptide stock solution (e.g., 1 mg/mL in sterile water)
-
Experimental buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Thermomixer or incubator
-
Autosampler vials
2. Experimental Workflow:
3. Detailed Procedure:
-
Preparation: Prepare the experimental buffer and allow it to reach the desired incubation temperature (e.g., 37°C).
-
Initiation (t=0): Spike the PLLAS stock solution into the pre-warmed experimental buffer to achieve the final desired concentration. Immediately take the first time point (t=0) by transferring an aliquot (e.g., 50 µL) into a new tube and quenching the reaction by adding an equal volume (50 µL) of 10% TFA.
-
Incubation and Sampling: Incubate the remaining reaction mixture at the desired temperature. Collect subsequent aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours), quenching each aliquot with TFA as described above.
-
HPLC Analysis: Analyze the quenched samples using an RP-HPLC system. The separation can be achieved using a gradient elution, for example, from 5% to 65% Mobile Phase B over 30 minutes.
-
Data Analysis: Integrate the peak corresponding to the intact PLLAS peptide in the chromatograms for each time point. Calculate the percentage of PLLAS remaining at each time point relative to the t=0 sample. Plot the percentage of intact PLLAS versus time to determine the degradation kinetics and calculate the half-life of the peptide under the tested conditions.
Data Summary Tables
Table 1: Common Proteases and Their Cleavage Sites Relevant to PLLAS
| Protease Class | Example Enzyme | Cleavage Specificity | Potential Impact on PLLAS (F-L-L-R-N) |
| Serine Protease | Trypsin | C-terminal to Arginine (R) and Lysine (K) | High |
| Serine Protease | Chymotrypsin | C-terminal to aromatic (F, Y, W) and large hydrophobic (L) residues | Moderate |
| Exopeptidase | Aminopeptidases | N-terminal residue | High |
Table 2: A Selection of Protease Inhibitors
| Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| PMSF | Serine Proteases | 0.1 - 1 mM | Unstable in aqueous solutions; add fresh before use. |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL | Reversible inhibitor. |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | Reversible inhibitor. |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates metal ions required for protease activity. |
| Bestatin | Aminopeptidases | 1 - 10 µM | Useful for protecting the N-terminus. |
| Protease Inhibitor Cocktails | Broad Spectrum | Varies by manufacturer | Recommended for complex biological samples. |
Disclaimer: The information provided in this technical support guide is for general guidance. Researchers should always perform their own stability studies to determine the optimal conditions for their specific experimental setup.
Troubleshooting low signal in Phenylalanyl-leucyl-leucyl-arginyl-asparagine signaling assays
Welcome to the technical support center for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) signaling assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments.
Troubleshooting Guide: Low Signal in this compound Assays
Low or no signal is a common issue in cell-based signaling assays. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound experiments.
Frequently Asked Questions (FAQs)
1. My this compound-induced signal is very weak or absent. What are the primary areas I should investigate?
A weak or absent signal in your this compound assay can stem from several factors. The main areas to troubleshoot are:
-
This compound Peptide Integrity: Ensure the peptide has been stored and handled correctly to maintain its activity.
-
Cell Health and Density: The viability and number of cells used are critical for a robust signal.
-
Assay Protocol Optimization: Key steps like stimulation time, temperature, and reagent concentrations may need adjustment.
-
Receptor Expression: Confirm that your cell line expresses the target receptor, Protease-Activated Receptor (PAR), at sufficient levels.
2. How can I be sure my this compound peptide is active?
Improper storage and handling are common causes of peptide degradation.[1][2][3][4][5]
-
Storage: Lyophilized this compound peptide should be stored at -20°C or -80°C for long-term stability.[1][2][4][5] Once reconstituted, it is recommended to make single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[1][4]
-
Handling: Before opening, allow the lyophilized peptide to equilibrate to room temperature in a desiccator to prevent condensation.[3][5] When preparing a stock solution, use sterile, nuclease-free water or an appropriate buffer.
-
Positive Control: If you suspect peptide degradation, test a fresh vial of this compound peptide in parallel with your current stock.
3. What is the optimal cell density for my this compound assay?
The optimal cell seeding density is crucial for a strong assay window and needs to be determined empirically for each cell line and assay format.[6][7]
-
Too Low Density: Insufficient cells will produce a weak signal that is difficult to distinguish from background.
-
Too High Density (Over-confluence): This can lead to a phenomenon known as the "hook effect," where the signal decreases at high cell numbers. Over-confluent cells may also exhibit altered signaling responses.
-
Optimization: Plate a range of cell densities and stimulate with a known concentration of this compound to identify the density that provides the best signal-to-background ratio.[6] For many assays, cells should be at 70-90% confluency at the time of the experiment.[8]
4. I'm performing a calcium flux assay and see a high baseline or no response. What should I check?
Calcium flux assays are sensitive to several experimental variables.
-
Dye Loading: Ensure that the calcium indicator dye is loaded correctly and that the de-esterification step is complete to reduce background fluorescence.[9]
-
Cell Health: Cells should be in the logarithmic growth phase for an optimal response.[9] Mechanical stress during cell handling can also trigger a premature calcium response.[10]
-
Agonist Concentration: The concentration of this compound may need to be optimized. If the concentration is too high, it could lead to rapid receptor desensitization.
-
Buffer Composition: The presence of calcium in the assay buffer is critical for measuring influx from the extracellular space.[11]
5. My phospho-ERK signal is low. How can I improve it?
Phosphorylation of ERK is a common downstream readout for this compound signaling.
-
Stimulation Time: The kinetics of ERK phosphorylation are transient, typically peaking between 3-5 minutes after stimulation.[6] It is essential to perform a time-course experiment to determine the optimal stimulation time for your specific cell system.
-
Serum Starvation: Serum contains growth factors that can elevate basal ERK phosphorylation. Serum-starving the cells (e.g., overnight) before this compound stimulation can lower the background and increase the signal window.[6][8]
-
Lysis Step: The timing between removing the stimulation buffer and adding the lysis buffer can impact the detected phospho-ERK levels. This step should be performed quickly and consistently.
Quantitative Data Summary
The following tables provide example data for optimizing key assay parameters. Note that these values are illustrative and should be optimized for your specific experimental conditions.
Table 1: Effect of Cell Seeding Density on Assay Signal
| Cell Density (cells/well) | Basal Signal (RFU) | This compound-Stimulated Signal (RFU) | Signal-to-Background Ratio |
| 10,000 | 150 | 450 | 3.0 |
| 25,000 | 200 | 1200 | 6.0 |
| 50,000 | 350 | 1400 | 4.0 |
| 100,000 | 600 | 1500 | 2.5 |
RFU: Relative Fluorescence Units. Optimal density in this example is 25,000 cells/well.
Table 2: Optimization of this compound Stimulation Time for p-ERK Signal
| Stimulation Time (minutes) | Basal p-ERK (Arbitrary Units) | This compound-Stimulated p-ERK (Arbitrary Units) | Fold Induction |
| 1 | 1.0 | 3.5 | 3.5 |
| 5 | 1.1 | 8.2 | 7.5 |
| 10 | 1.0 | 6.1 | 6.1 |
| 30 | 0.9 | 2.5 | 2.8 |
| 60 | 0.8 | 1.5 | 1.9 |
Optimal stimulation time in this example is 5 minutes.
Experimental Protocols
Protocol 1: this compound-Induced Calcium Flux Assay
-
Cell Plating: Seed cells in a 96-well black, clear-bottom plate at the predetermined optimal density and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing and De-esterification:
-
Gently wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add fresh assay buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[9]
-
-
Signal Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injector.
-
Measure the baseline fluorescence for a set period.
-
Inject the this compound peptide at the desired concentration and continue to measure the fluorescence signal in real-time.
-
Protocol 2: this compound-Induced ERK Phosphorylation Assay (In-Cell Western)
-
Cell Plating and Serum Starvation:
-
This compound Stimulation:
-
Prepare a solution of this compound in serum-free medium at the desired concentration.
-
Add the this compound solution to the cells and incubate at 37°C for the predetermined optimal time (e.g., 5 minutes).
-
-
Fixation and Permeabilization:
-
Quickly remove the stimulation medium and add 4% paraformaldehyde to fix the cells for 20 minutes at room temperature.
-
Wash the cells with PBS and then add a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 20 minutes.
-
-
Immunostaining:
-
Block the cells with a blocking buffer for 1.5 hours.
-
Incubate with a primary antibody against phospho-ERK (e.g., p-ERK1/2) overnight at 4°C.
-
Wash the cells and incubate with an appropriate infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Signal Detection:
-
Wash the cells to remove unbound secondary antibody.
-
Scan the plate using an infrared imaging system to quantify the phospho-ERK signal.
-
Visualizations
Caption: this compound peptide signaling through the PAR2/Gq pathway.
Caption: Troubleshooting workflow for low signal in this compound assays.
References
- 1. corepeptides.com [corepeptides.com]
- 2. jpt.com [jpt.com]
- 3. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 4. genscript.com [genscript.com]
- 5. bachem.com [bachem.com]
- 6. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 7. biocompare.com [biocompare.com]
- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the most likely degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway for this compound in solution is the deamidation of the C-terminal asparagine (Asn) residue.[1][2] This non-enzymatic reaction involves the formation of a succinimide intermediate, which can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp) derivatives of the peptide.[1][2] This modification introduces a negative charge and a structural change, which can significantly impact the peptide's biological activity.
Q2: What other degradation pathways should I be concerned about for this compound?
A2: Besides deamidation, other potential degradation pathways for this compound include:
-
Hydrolysis: The peptide bonds, particularly the one involving the arginine (Arg) residue, can be susceptible to hydrolysis, leading to fragmentation of the peptide.[3][4][5]
-
Oxidation: The phenylalanine (Phe) and leucine (Leu) residues contain hydrophobic side chains that can be susceptible to oxidation, especially in the presence of reactive oxygen species.
-
Aggregation: Due to the presence of multiple hydrophobic residues (Phe, Leu, Leu), this compound may be prone to aggregation and precipitation in aqueous solutions, particularly at high concentrations or in certain buffer conditions.[6][7]
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor influencing the stability of this compound.
-
Deamidation of asparagine is significantly accelerated at neutral to basic pH (pH > 7).[1] The rate of succinimide formation is generally lowest around pH 5.[8]
-
Hydrolysis of peptide bonds can be catalyzed by both acidic and basic conditions.
-
Solubility and Aggregation can also be pH-dependent, as the charge of the N-terminal amine and the C-terminal carboxyl group, as well as the arginine side chain, will vary with pH.
Q4: What is the recommended storage condition for this compound solutions?
A4: For optimal stability, it is recommended to store this compound solutions at low temperatures. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the solution into single-use vials and freezing at -20°C or -80°C is the best practice to minimize degradation from freeze-thaw cycles and chemical reactions. Lyophilized peptide is more stable and should be stored at -20°C or colder.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution(s) |
| Loss of biological activity over time | Deamidation of Asparagine | - Adjust the solution pH to a mildly acidic range (pH 4-6).- Store the solution at lower temperatures (-20°C or -80°C).- Consider using a buffer system with known stabilizing effects (e.g., citrate, acetate). |
| Presence of unexpected peaks in HPLC analysis | Peptide degradation (deamidation, hydrolysis, oxidation) | - Perform forced degradation studies to identify potential degradation products.- Use mass spectrometry (MS) to identify the mass of the unknown peaks.- Optimize HPLC method to improve separation of the main peptide from its degradants. |
| Precipitation or cloudiness of the solution | Aggregation of the peptide | - Decrease the peptide concentration.- Add solubilizing excipients such as non-ionic surfactants (e.g., Polysorbate 80) or cyclodextrins.- Optimize the buffer composition and ionic strength. |
| Inconsistent experimental results | Instability of the peptide stock solution | - Prepare fresh stock solutions for each experiment.- Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.- Regularly check the purity of the stock solution by HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation pathways of this compound.
1. Materials:
-
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) peptide
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate-buffered saline (PBS)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
UV-Vis spectrophotometer
-
HPLC system with a C18 column and UV detector
-
Mass spectrometer (optional)
2. Procedure:
-
Prepare Stock Solution: Dissolve this compound in HPLC-grade water to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution (in a suitable buffer, e.g., PBS pH 7.4) at 60°C for 1, 3, and 7 days.
-
Photostability: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Analyze all samples by RP-HPLC.
-
Protocol 2: HPLC Method for this compound Stability Analysis
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
1. HPLC System and Column:
-
HPLC system with a binary pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 20 µL |
| Gradient | 5% to 65% B over 30 minutes |
4. Data Analysis:
-
Calculate the percentage of the remaining this compound peak area relative to the total peak area at each time point to determine the extent of degradation.
-
Identify and quantify the formation of degradation products.
Visualizations
References
- 1. Deamidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetics of hydrolysis of peptide thioester derivatives of arginine by human and bovine thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
Phenylalanyl-leucyl-leucyl-arginyl-asparagine off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine, commonly known as SFLLRN. This peptide is a synthetic agonist of Protease-Activated Receptor 1 (PAR-1) and is also referred to as a Thrombin Receptor Activator Peptide (TRAP).[1][2] This guide will address potential off-target effects and provide strategies to control for them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Sthis compound) and what is its primary target?
A1: Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Sthis compound) is a synthetic hexapeptide.[1][2] Its primary and intended target is the Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor.[1][2] Sthis compound mimics the action of the endogenous tethered ligand that is unmasked upon proteolytic cleavage of PAR-1 by proteases like thrombin, leading to receptor activation.[1]
Q2: What are the known off-target effects of Sthis compound?
A2: The most well-documented off-target effect of Sthis compound is its cross-reactivity with Protease-Activated Receptor 2 (PAR-2).[3] Studies have shown that Sthis compound can activate PAR-2, although generally at higher concentrations than required for PAR-1 activation. This can lead to confounding results if the experimental system expresses both PAR-1 and PAR-2. It is also possible that at very high concentrations, Sthis compound could interact with other receptors or cellular components, though this is less characterized.
Q3: How can I control for the off-target activation of PAR-2 by Sthis compound in my experiments?
A3: To control for PAR-2 activation, it is recommended to:
-
Use PAR-2 antagonists: In experiments where PAR-2 is endogenously expressed, co-incubation with a specific PAR-2 antagonist can block the off-target effects of Sthis compound.
-
Utilize PAR-deficient cell lines: Employing cell lines that have been genetically modified to lack PAR-2 (knockout) can ensure that any observed effects are mediated through PAR-1.[4]
-
Perform dose-response curves: As Sthis compound is generally more potent at PAR-1, carefully titrating the peptide concentration to the lowest effective dose for PAR-1 activation can minimize PAR-2 activation.
-
Use more selective PAR-1 agonists: If specificity is a major concern, consider using alternative PAR-1 activating peptides that have been designed for higher selectivity over PAR-2, if available.
Q4: What are some common issues encountered when working with Sthis compound and how can I troubleshoot them?
A4: Please refer to the Troubleshooting Guide below for specific experimental issues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent or no response to Sthis compound in a known PAR-1 expressing system. | 1. Peptide degradation. 2. Incorrect peptide concentration. 3. Receptor desensitization. 4. Problems with the assay readout (e.g., calcium dye). | 1. Ensure proper storage of the peptide stock solution (-20°C or lower). Prepare fresh working solutions for each experiment. 2. Verify the concentration of the stock solution and perform a new dose-response curve. 3. Avoid repeated stimulation of the same cells without a sufficient recovery period. Check for receptor internalization. 4. Validate the assay with a known positive control for the specific readout (e.g., a different PAR-1 agonist or a calcium ionophore for calcium flux assays). |
| Unexpected or paradoxical effects observed at high concentrations of Sthis compound. | 1. Off-target activation of PAR-2 or other receptors. 2. Cellular toxicity at high peptide concentrations. | 1. Test for PAR-2 involvement using a PAR-2 specific antagonist or a PAR-2 knockout cell line. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations of Sthis compound being used. |
| High background signal in cell-based assays. | 1. Contamination of cell culture. 2. Issues with assay buffer or reagents. 3. Autofluorescence of the peptide or other compounds. | 1. Check cell cultures for any signs of contamination. 2. Prepare fresh buffers and reagents. Ensure the pH and composition are correct. 3. Run a control with the peptide in the absence of cells to check for autofluorescence. |
Quantitative Data Summary
The following table summarizes the reported potency (EC50) of Sthis compound for its on-target (PAR-1) and a known off-target (PAR-2) receptor. Note that values can vary depending on the experimental system and assay conditions.
| Peptide | Receptor | Reported EC50 | Reference(s) |
| Sthis compound | PAR-1 | ~0.8 µM - 15.2 µM | [1][5] |
| Sthis compound | PAR-2 | ~1 µM |
Experimental Protocols
Calcium Mobilization Assay to Assess Receptor Activation
This protocol is used to measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like PAR-1 and PAR-2.
Materials:
-
Cells expressing the receptor of interest (e.g., HEK293 cells transiently or stably expressing PAR-1 or PAR-2).
-
Sthis compound peptide.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS with HEPES.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Washing: Gently wash the cells twice with HBSS with HEPES to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence.
-
Inject the Sthis compound peptide at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the Sthis compound concentration to generate a dose-response curve and calculate the EC50 value.
-
Competitive Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (like Sthis compound) by measuring its ability to compete with a known radioligand for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing the receptor of interest.
-
Radiolabeled ligand for the receptor (e.g., a radiolabeled PAR-1 antagonist).
-
Sthis compound peptide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled competitor, Sthis compound.
-
Cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the Sthis compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: Simplified PAR-1 signaling pathway.
Caption: Workflow for investigating off-target effects.
References
- 1. genscript.com [genscript.com]
- 2. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 3. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-1 can mediate responses to Sthis compound in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. med.unc.edu [med.unc.edu]
Technical Support Center: Phenylalanyl-leucyl-leucyl-arginyl-asparagine Experiments
Disclaimer: The specific peptide sequence Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn) does not correspond to a widely characterized agonist in the public domain. To provide a functionally relevant and detailed guide, this technical support center uses a representative G-protein coupled receptor (GPCR) agonist that targets the Protease-Activated Receptor 4 (PAR4) as a working example. The principles, protocols, and troubleshooting steps outlined here are broadly applicable to experiments involving synthetic peptide agonists.
Frequently Asked Questions (FAQs)
A quick guide to common questions regarding peptide handling and experimental setup.
| Question | Answer |
| What is the primary cause of variability in peptide experiments? | The most common sources are inconsistent peptide handling, including improper storage, repeated freeze-thaw cycles, and incorrect reconstitution, which can lead to peptide degradation and inaccurate concentration. Other significant factors include poor peptide solubility and variability in cell culture conditions and assay procedures.[1] |
| How should I store my lyophilized peptide? | Lyophilized peptides are most stable when stored at -20°C or colder in a sealed container with a desiccant to protect from moisture.[1] Protect from direct light. Bringing vials to room temperature in a desiccator before opening is recommended to prevent water absorption.[1] |
| How many times can I freeze-thaw my peptide solution? | Repeated freeze-thaw cycles should be avoided as they can compromise peptide integrity and lead to aggregation or degradation.[1][2] It is best practice to aliquot the reconstituted peptide into single-use volumes and flash-freeze them.[2][3] |
| My peptide is difficult to dissolve. What should I do? | The solubility of a peptide is determined by its amino acid sequence. First, analyze the sequence for hydrophobic and charged residues. For the example peptide Phe-Leu-Leu-Arg-Asn, the presence of hydrophobic residues (Phe, Leu) and charged residues (Arg) suggests a multi-step solubilization might be necessary. A detailed protocol for troubleshooting solubility is provided below. |
| What are the critical controls for a cell-based activation assay? | Essential controls include: 1) Untreated/vehicle-treated cells to establish a baseline. 2) A positive control agonist known to activate the receptor (e.g., Ionomycin for calcium flux assays) to confirm cell and assay functionality.[4] 3) A negative control (e.g., scrambled peptide) to ensure the observed effect is sequence-specific. |
Troubleshooting Guides
Peptide Reconstitution and Solubility Issues
| Question | Troubleshooting Steps & Recommendations |
| My peptide solution is cloudy or has visible particles. What does this mean? | A cloudy solution indicates poor solubility or peptide aggregation.[1] A properly solubilized peptide should form a clear, particle-free solution. Recommendations: 1. Sonication: Briefly sonicate the vial in an ice bath (e.g., 3 cycles of 10 seconds) to aid dissolution. 2. Gentle Warming: Warm the solution gently (e.g., to 37°C) as some peptides are more soluble at higher temperatures. Avoid excessive heat. 3. Re-evaluate Solvent: The peptide may require a different solvent system. If this occurs, the peptide should be re-lyophilized before attempting reconstitution in a new solvent.[1] |
| Which solvent should I choose for my peptide? | The choice of solvent depends on the peptide's amino acid composition. 1. Calculate Net Charge: Determine the net charge at neutral pH. The example peptide (Phe-Leu-Leu-Arg -Asn) has one basic residue (Arginine, R) and is likely basic.[5] 2. Basic Peptides (Net Charge > 0): Attempt to dissolve in sterile water first. If solubility is low, add a small amount of dilute acetic acid (e.g., 10%).[6] 3. Acidic Peptides (Net Charge < 0): Attempt to dissolve in sterile water. If needed, add a small amount of dilute ammonium bicarbonate or ammonium hydroxide (e.g., 10%).[6] 4. Hydrophobic/Neutral Peptides: If the peptide has over 50% hydrophobic residues, it will likely have poor aqueous solubility. Dissolve first in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add the aqueous buffer to the peptide-organic solvent mixture with gentle mixing to reach the final desired concentration.[6] Note: Always test solubility on a small aliquot first. |
Cell-Based Assay Problems
| Question | Troubleshooting Steps & Recommendations |
| I am not observing any cellular response after adding the peptide. | This could be due to issues with the peptide, the cells, or the assay itself. 1. Peptide Integrity: Confirm the peptide has not degraded due to improper storage or handling. Use a freshly prepared aliquot. 2. Cell Health & Receptor Expression: Ensure cells are healthy, within an optimal passage number, and express the target receptor (e.g., PAR4). Receptor expression can decrease with high passage numbers. 3. Agonist Concentration: Perform a dose-response curve to find the optimal concentration (EC50/EC80). The peptide concentration may be too low.[7] 4. Stimulation Time: The response might be transient. Perform a time-course experiment to identify the peak response time. For PAR4, signaling is typically prolonged compared to other receptors like PAR1. 5. Assay Sensitivity: Ensure your detection method is sensitive enough and that instrument settings are correct (e.g., laser alignment and PMT settings in flow cytometry).[4][8] |
| I see a high background signal in my assay. | High background can obscure the specific signal. 1. Peptide Precipitation: Insoluble peptide aggregates can cause non-specific effects or interfere with detection (e.g., light scatter in fluorescence assays). Centrifuge the peptide stock solution before use and use only the supernatant. 2. Non-specific Binding: If using antibodies (e.g., Western blot), ensure adequate blocking steps are performed.[9] 3. Autofluorescence: The peptide itself or components of the buffer (especially at high concentrations) may be autofluorescent. Run a "peptide in buffer only" control. |
Quantitative Data on Peptide Stability
Variability often stems from peptide degradation. The following tables summarize quantitative data on common factors affecting peptide stability.
Table 1: Effect of Freeze-Thaw Cycles on Peptide Stability Data from a study analyzing a peptide mixture stored under different conditions. The Coefficient of Variation (CV) indicates the level of variability.
| Storage Condition | Number of Freeze-Thaw Cycles | Average Signal Intensity (Peak Area) | CV (%) |
| Refrigerator (4°C) | 0 | ~1.8 x 10⁷ | 15.1 |
| Freezer (-80°C) | 1 | ~1.8 x 10⁷ | 15.5 |
| Freezer (-80°C) | 10 | ~1.7 x 10⁷ | 16.2 |
| Conclusion: While a single freeze-thaw cycle had a minimal effect in this study, 10 cycles introduced slightly more variability. Best practice is to aliquot to avoid cycles altogether. |
Table 2: Impact of Storage Temperature on Peptide Modification (Deamidation) Data from a stability study of a monoclonal antibody, measuring the deamidation of an asparagine (N) residue over time.
| Storage Condition | Duration | % Deamidation (N388) |
| 5°C | 12 months | ~1.5% (no significant increase) |
| 25°C / 60% Relative Humidity | 1 month | ~2.0% |
| 25°C / 60% Relative Humidity | 6 months | ~4.5% |
| 25°C / 60% Relative Humidity | 12 months | ~7.5% |
| Conclusion: Elevated temperatures significantly accelerate peptide degradation, such as deamidation of asparagine residues.[10] |
Table 3: Degradation of Peptides in Cell Culture Data quantifying the remaining fraction of peptides with different terminal chemistries after 48 hours in culture with mesenchymal stem cells (hMSCs).
| Peptide N-Terminus Chemistry | Peptide C-Terminus Chemistry | Fraction of Peptide Remaining (48h) |
| Amine (NH₂) | Carboxylic Acid (COOH) | < 5% |
| Acetyl (Ac) | Carboxylic Acid (COOH) | ~50% |
| Acetyl (Ac) | Amide (CONH₂) | > 90% |
| Conclusion: Unmodified peptides (N-terminal amine) are rapidly degraded by proteases in cell culture.[11][12] |
Experimental Protocols
Detailed Protocol for Peptide Reconstitution
This protocol provides a systematic approach to solubilizing a lyophilized peptide like Phe-Leu-Leu-Arg-Asn.
-
Preparation: Remove the peptide vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes to prevent condensation.[1] Work in a sterile environment like a laminar flow hood.[3]
-
Initial Inspection: Before opening, centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to ensure all lyophilized powder is at the bottom.
-
Solvent Selection (Based on Phe-Leu-Leu-Arg-Asn sequence):
-
This peptide has a net positive charge due to Arginine.
-
Step 3a: Attempt initial reconstitution in sterile, nuclease-free water. Add a calculated volume of water to achieve a high concentration stock (e.g., 1-10 mM).
-
Step 3b: Mix by gentle vortexing or pipetting. Do not shake vigorously.[13] Inspect for clarity.
-
Step 3c: If the solution is not clear, add 10% acetic acid dropwise while mixing until the peptide dissolves. The acidic pH will help protonate the basic residue and improve solubility.[6]
-
Step 3d (Alternative for highly hydrophobic peptides): If the above fails, re-lyophilize the peptide. Then, dissolve the powder in a minimal volume of 100% DMSO. Once fully dissolved, slowly add your desired aqueous buffer (e.g., PBS or Tris buffer) to the DMSO stock with gentle mixing to reach the final concentration. Ensure the final DMSO concentration is compatible with your assay (typically <0.5%).
-
-
Verification and Storage:
Protocol for PAR4-Mediated Calcium Flux Assay
This protocol describes how to measure intracellular calcium increase in response to the peptide agonist using a fluorescent dye like Fluo-4 AM and a microplate reader.
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing PAR4) into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[14]
-
Dye Loading:
-
Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS) as per the manufacturer's instructions. An anion-exchange inhibitor like probenecid may be included to prevent dye leakage.[14]
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.[4]
-
-
Washing (if required): Some assay kits are "no-wash," while others require a wash step. If needed, gently wash the cells with assay buffer to remove extracellular dye.[14]
-
Peptide and Control Preparation: Prepare dilutions of the peptide agonist in the assay buffer at 2-10x the final desired concentration. Also, prepare a positive control (e.g., Ionomycin or Thrombin) and a vehicle control.
-
Measurement:
-
Place the plate in a kinetic fluorescence plate reader (e.g., FlexStation 3 or FLIPR).[15]
-
Set the instrument to excite at ~494 nm and read emission at ~516 nm for Fluo-4.
-
Record a stable baseline fluorescence for 10-20 seconds.[14]
-
Program the instrument's integrated pipettor to add the peptide agonist to the wells.
-
Immediately begin recording the fluorescence signal continuously for 2-5 minutes to capture the transient calcium peak.[14]
-
-
Data Analysis: The response is typically quantified as the change in fluorescence intensity (F) over the baseline fluorescence (F₀), or as the peak signal minus the baseline. Plot dose-response curves to determine the peptide's EC₅₀.
Protocol for Western Blotting of Phospho-ERK1/2
This protocol assesses the activation of the MAPK/ERK pathway, a common downstream target of PAR4 signaling.
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours prior to stimulation.[16]
-
Treat cells with the peptide agonist at the desired concentration for various time points (e.g., 0, 2, 5, 10, 30 minutes) to determine the peak response.
-
-
Cell Lysis:
-
After treatment, immediately place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[17]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.[17]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash again as in the previous step.
-
-
Detection and Re-probing:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
To normalize for protein loading, the membrane must be stripped and re-probed for total ERK1/2. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then probe with a primary antibody for total ERK1/2.[16]
-
-
Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to total ERK.[16]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. polarispeptides.com [polarispeptides.com]
- 4. bu.edu [bu.edu]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rheniumbio.co.il [rheniumbio.co.il]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. A Multi-Laboratory, Multi-Platform Analysis of the Multi-Attribute Method [mdpi.com]
- 11. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jpt.com [jpt.com]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Cell viability issues with high concentrations of Phenylalanyl-leucyl-leucyl-arginyl-asparagine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of the peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine, referred to herein as FLLRN-5. As specific data for this compound-5 is not extensively available, this guide focuses on general principles and troubleshooting strategies applicable to novel peptide compounds in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity with this compound-5 at concentrations above 50 µM. Is this expected?
A1: High concentrations of peptides can lead to cytotoxicity through various mechanisms, and it is not uncommon to observe such effects. Potential causes include:
-
Membrane Disruption: Cationic and amphipathic peptides can interact with and disrupt the cell membrane, leading to lysis. The presence of Arginine (R) in this compound-5 suggests a potential for such interactions.
-
Peptide Aggregation: At high concentrations, peptides can form aggregates that may be toxic to cells or interfere with cellular processes.
-
Off-Target Effects: The peptide may be interacting with unintended cellular targets, triggering cytotoxic signaling pathways.
-
Impurities or Counter-ions: Residual substances from peptide synthesis (e.g., trifluoroacetic acid - TFA) can be cytotoxic at high concentrations.
It is crucial to perform dose-response experiments to determine the IC50 (half-maximal inhibitory concentration) and to investigate the mechanism of cell death.
Q2: How can we determine if the observed cytotoxicity is a specific effect of this compound-5 or a general artifact?
A2: To distinguish between a specific biological effect and an artifact, consider the following control experiments:
-
Scrambled Peptide Control: Synthesize a peptide with the same amino acid composition as this compound-5 but in a random sequence. If the scrambled peptide does not induce similar cytotoxicity, it suggests the effect of this compound-5 is sequence-specific.
-
Vehicle Control: Ensure that the solvent used to dissolve the peptide is not causing cytotoxicity at the concentrations used in the experiment.
-
Time-Course Experiment: Analyze cell viability at multiple time points to understand the kinetics of the cytotoxic effect.[1]
-
Different Cell Lines: Test the peptide on multiple cell lines, including non-cancerous or "normal" cell lines, to assess specificity.
Q3: Our cell viability results are inconsistent between different assays (e.g., MTT vs. CellTiter-Glo). Why might this be happening?
A3: Different viability assays measure distinct cellular parameters. Discrepancies can arise if the peptide interferes with one assay but not another.
-
MTT/XTT/MTS Assays: These assays rely on metabolic activity (mitochondrial reductase enzymes). If this compound-5 directly inhibits these enzymes, it can give a false impression of cell death.
-
CellTiter-Glo (ATP-based): This assay measures ATP levels as an indicator of metabolically active cells.[2] A compound could affect ATP production or consumption without immediately killing the cell.
-
LDH Assay (Cytotoxicity): This assay measures the release of lactate dehydrogenase from damaged cells, indicating membrane rupture.
-
Crystal Violet Staining: This method stains the DNA of adherent cells and provides a measure of cell number.[1][3]
It is recommended to use at least two different viability assays based on different principles to confirm results.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility and Precipitation in Media
Symptoms:
-
Visible precipitate in the stock solution or after dilution in cell culture media.
-
Inconsistent results in cell viability assays.
Possible Causes:
-
The peptide has low aqueous solubility due to its hydrophobic residues (Phenylalanine, Leucine).
-
Interaction with salts or proteins in the culture medium.
Troubleshooting Steps:
-
Review Solubility Data: If available, consult the manufacturer's data sheet for recommended solvents.
-
Test Different Solvents: For initial stock solutions, try solvents such as sterile water, PBS, DMSO, or DMF. Test the cytotoxicity of the chosen solvent at the final working concentration.
-
Sonication: Briefly sonicate the peptide solution to aid dissolution.
-
pH Adjustment: The net charge of the peptide can be altered by adjusting the pH, which may improve solubility.
-
Serial Dilutions: Prepare a high-concentration stock in an appropriate solvent and then perform serial dilutions in the final culture medium.
Issue 2: High Background or False Positives in Viability Assays
Symptoms:
-
Control wells (no cells) with peptide show a high signal.
-
Unexpected increase in signal in a colorimetric or fluorometric assay.
Possible Causes:
-
The peptide itself absorbs light at the same wavelength as the assay readout.
-
The peptide chemically reacts with the assay reagents (e.g., reducing tetrazolium salts in the MTT assay).
Troubleshooting Steps:
-
Assay Interference Control: Run the assay with the peptide in cell-free medium to check for direct interference with the assay reagents.
-
Spectrophotometric Scan: Scan the absorbance spectrum of the peptide in the assay buffer to identify any overlapping absorbance peaks.
-
Switch Assay Method: If interference is confirmed, use a viability assay with a different detection principle (e.g., switch from a colorimetric to a luminescent assay).
Quantitative Data Summary
Table 1: Comparison of Common Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Tetrazolium Salt Reduction (MTT, MTS, XTT) | Measures metabolic activity via mitochondrial dehydrogenases.[3] | Inexpensive, well-established. | Can be affected by changes in metabolic rate; potential for compound interference. |
| ATP Measurement (e.g., CellTiter-Glo) | Quantifies ATP as a marker of viable, metabolically active cells.[2] | High sensitivity, suitable for high-throughput screening. | ATP levels can fluctuate with cell cycle and metabolic changes. |
| Live/Dead Staining (e.g., Trypan Blue, Calcein-AM/EthD-1) | Differentiates between live and dead cells based on membrane integrity. | Provides a direct count of viable cells. | Manual counting can be subjective; not ideal for high-throughput. |
| LDH Release Assay | Measures lactate dehydrogenase released from damaged cells. | Directly measures cytotoxicity/membrane damage. | LDH in serum-containing media can cause high background. |
| Crystal Violet Assay | Stains DNA of adherent cells, quantifying total cell number.[1] | Simple, inexpensive. | Less sensitive than metabolic assays; requires cell fixation. |
Table 2: Common Solvents for Peptide Dissolution
| Solvent | Properties | Common Starting Concentration | Potential for Cytotoxicity |
| Sterile Water | Preferred for hydrophilic peptides. | 1-10 mg/mL | Low |
| Phosphate-Buffered Saline (PBS) | Physiologically relevant buffer. | 1-10 mg/mL | Low |
| Dimethyl Sulfoxide (DMSO) | Good for hydrophobic peptides. | 10-50 mg/mL | Can be toxic at final concentrations >0.5-1%. |
| Dimethylformamide (DMF) | Alternative for very hydrophobic peptides. | 10-50 mg/mL | Higher toxicity than DMSO; use with caution. |
Experimental Protocols
Protocol 1: General Peptide Solubilization and Storage
-
Pre-analysis: Determine the net charge of this compound-5 (Phenylalanyl-leucyl-leucyl-arginyl-asparagine) at neutral pH to predict solubility. The presence of Arginine (positively charged) may aid solubility in aqueous buffers.
-
Reconstitution:
-
Briefly centrifuge the vial to collect the peptide powder at the bottom.
-
For a first attempt, try reconstituting in sterile, deionized water.
-
If solubility is poor, attempt reconstitution in a small amount of 10% acetic acid (for basic peptides) or 10% ammonium bicarbonate (for acidic peptides) before diluting with water.
-
For highly hydrophobic peptides, use DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C. For long-term storage, lyophilized peptide is preferred.
-
Protocol 2: MTT Cell Viability Assay with this compound-5
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare serial dilutions of the this compound-5 stock solution in the appropriate cell culture medium. Also prepare a vehicle control (medium with the same concentration of solvent as the highest peptide concentration).
-
Cell Treatment: Remove the old medium from the cells and add the peptide dilutions and controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from cell-free wells) and normalize the results to the vehicle-treated control cells to determine the percentage of cell viability.
Visualizations
Caption: Workflow for assessing peptide cytotoxicity.
Caption: Hypothetical signaling pathway for peptide-induced apoptosis.
Caption: Decision tree for troubleshooting cell viability results.
References
Optimizing incubation time for Phenylalanyl-leucyl-leucyl-arginyl-asparagine treatment
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time for a novel peptide agonist, Phenylalanyl-leucyl-leucyl-arginyl-asparagine, hereafter referred to as Pep-Agonist-1. As Pep-Agonist-1 is a novel peptide, this guide is based on established principles of peptide-based drug development and G-protein coupled receptor (GPCR) pharmacology. The hypothetical target for Pep-Agonist-1 is the "HypoReceptor," a GPCR involved in a cellular signaling pathway leading to cyclic AMP (cAMP) production.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for Pep-Agonist-1 in a cell-based assay?
A1: For initial experiments, we recommend a time-course experiment ranging from 15 minutes to 24 hours. A typical starting point would be to test 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, and 24 hrs. This range will help determine the kinetics of the receptor response and identify the optimal window for measuring the desired downstream effect, such as cAMP production.
Q2: How does the concentration of Pep-Agonist-1 affect the optimal incubation time?
A2: The concentration of Pep-Agonist-1 and incubation time are interdependent. Higher concentrations may elicit a faster and more robust response, potentially leading to receptor desensitization or internalization with longer incubation times. Conversely, lower concentrations may require longer incubation to achieve a significant signal. It is crucial to perform a matrix experiment, testing multiple concentrations across a time course to identify the optimal combination.
Q3: What are the signs of receptor desensitization or downregulation with prolonged incubation?
A3: A key indicator of desensitization or downregulation is a decrease in the measured response at later time points, following an initial peak. For example, if cAMP levels peak at 1 hour and then decline at 4 and 8 hours, this suggests a regulatory mechanism is dampening the signal.
Q4: Can the cell type used in the assay influence the optimal incubation time?
A4: Absolutely. The optimal incubation time is highly dependent on the cell type and the expression level of the target receptor, HypoReceptor. Cells with high receptor expression may respond more quickly, while cells with lower expression may require a longer incubation period to generate a measurable signal.
Q5: Should the incubation time be adjusted for different downstream readouts (e.g., cAMP vs. gene expression)?
A5: Yes. The kinetics of different cellular responses vary significantly. Second messenger generation (e.g., cAMP) is typically rapid, occurring within minutes to an hour. In contrast, changes in gene expression or protein synthesis are much slower processes, often requiring several hours to days of incubation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No detectable signal at any time point | 1. Pep-Agonist-1 concentration is too low.2. Incubation time is too short.3. Low or no expression of HypoReceptor in the chosen cell line.4. Degradation of Pep-Agonist-1. | 1. Increase the concentration of Pep-Agonist-1.2. Extend the incubation time, including later time points (e.g., 48 hours).3. Verify HypoReceptor expression via qPCR or Western blot.4. Include protease inhibitors in the assay medium. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and consistent technique.3. Avoid using the outer wells of the plate or fill them with sterile medium. |
| Signal decreases at longer incubation times | 1. Receptor desensitization or internalization.2. Cell toxicity due to prolonged exposure to Pep-Agonist-1.3. Depletion of essential nutrients in the culture medium. | 1. Focus on earlier time points for your primary endpoint.2. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your time-course experiment.3. Replenish the culture medium for long-term incubations. |
Data Presentation
Table 1: Time-Dependent EC50 of Pep-Agonist-1 on cAMP Production
| Incubation Time | EC50 (nM) | Max Response (Fold over Basal) |
| 15 min | 125.3 | 3.2 |
| 30 min | 85.7 | 5.8 |
| 1 hr | 52.1 | 8.5 |
| 4 hrs | 78.9 | 6.1 |
| 8 hrs | 150.2 | 4.3 |
| 24 hrs | 312.5 | 2.1 |
Table 2: Effect of Incubation Time on Cell Viability
| Incubation Time | Cell Viability (% of Control) |
| 1 hr | 99.2 ± 2.1 |
| 4 hrs | 98.5 ± 3.4 |
| 8 hrs | 97.1 ± 2.8 |
| 24 hrs | 95.3 ± 4.5 |
| 48 hrs | 82.4 ± 5.1 |
Experimental Protocols
Protocol 1: Time-Course Experiment for cAMP Production
-
Cell Seeding: Seed HEK293 cells stably expressing HypoReceptor in a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.
-
Peptide Preparation: Prepare a serial dilution of Pep-Agonist-1 in assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).
-
Treatment: Remove the culture medium and add the Pep-Agonist-1 dilutions to the cells.
-
Incubation: Incubate the plate at 37°C for the desired time points (e.g., 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).
-
Cell Lysis: At each time point, lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log of the Pep-Agonist-1 concentration and fit a sigmoidal dose-response curve to determine the EC50 at each time point.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment: Treat the cells with the highest concentration of Pep-Agonist-1 used in the primary assay.
-
Incubation: Incubate for the same time points as the primary assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Express the viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of Pep-Agonist-1 via HypoReceptor.
Caption: Workflow for optimizing incubation time.
Caption: Troubleshooting decision tree for assay optimization.
Phenylalanyl-leucyl-leucyl-arginyl-asparagine peptide purity and its impact on experiments
Welcome to the technical support center for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) and other synthetic peptides. This resource provides researchers, scientists, and drug development professionals with essential information on peptide purity and its critical impact on experimental outcomes. Find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs) on Peptide Purity
Q1: What is peptide purity and why is it crucial for my experiments?
A1: Peptide purity is the percentage of the target peptide sequence, such as this compound, in your sample.[1] It is critical because impurities, which can include truncated sequences, deletion sequences, or by-products from the synthesis process, can significantly alter the peptide's biological activity, leading to off-target effects, inconsistent results, and poor reproducibility.[2][3] For therapeutic applications, high purity is a regulatory requirement to ensure safety and efficacy.[1]
Q2: How is the purity of a peptide like this compound determined?
A2: The most common and reliable method for determining peptide purity is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[2][4] HPLC separates the target peptide from impurities, and the purity is calculated by comparing the area of the main peptide peak to the total area of all peaks in the chromatogram.[1][5] MS is used to confirm that the molecular weight of the main peak matches the target peptide.[4]
Q3: What are the different peptide purity grades and which one do I need?
A3: Peptide purity grades are offered to match the requirements of different experimental applications. Using a grade appropriate for your experiment is crucial for both scientific validity and cost-effectiveness.
| Purity Grade | Typical Purity (%) | Recommended Applications |
| Crude | 50-70% | High-throughput screening, initial antibody screening.[2] |
| Desalted | >70-85% | Non-quantitative antibody production, peptide arrays.[2] |
| >90% | ≥90% | Non-quantitative in vitro assays, cell-based assays, ELISA standards.[1][2] |
| >95% | ≥95% | In vivo studies, quantitative cell-based assays, receptor-ligand studies, NMR.[2] |
| >98% | ≥98% | Clinical trials, pharmaceutical-grade applications, structural studies (X-ray, NMR).[1][2] |
Q4: What are common impurities in synthetic peptides and how do they affect experiments?
A4: Impurities arise during the chemical synthesis process.[6] Understanding their potential impact is key to troubleshooting experiments.
| Impurity Type | Description | Potential Experimental Impact |
| Truncated Sequences | Peptides missing one or more amino acids from the end. | May act as antagonists or have no activity, reducing the effective concentration of the target peptide. |
| Deletion Sequences | Peptides missing one or more amino acids from within the sequence.[3] | Can lead to altered conformation, different binding affinities, or unexpected biological activity. |
| Oxidized Peptides | Modification of susceptible residues (e.g., Methionine, Cysteine). | May result in a loss or change of biological function.[7] |
| Deamidated Peptides | Conversion of Asparagine (Asn) or Glutamine (Gln) to Aspartic or Glutamic acid.[7] | Can alter the peptide's charge, structure, and activity.[7] |
| Residual Solvents (TFA) | Trifluoroacetic acid (TFA) is often used in purification and can remain in the final product. | TFA can be cytotoxic in cell-based assays and can alter pH, affecting peptide solubility and stability. |
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during experiments with synthetic peptides and links them to potential purity-related causes.
Q: My in vitro/in vivo results are inconsistent between different batches of the this compound peptide. What could be the cause?
A: Batch-to-batch inconsistency is a classic sign of variable peptide purity. Impurities can differ between synthesis runs, affecting the peptide's biological activity.[1]
-
Troubleshooting Steps:
-
Request Certificates of Analysis (CoA): Compare the HPLC and MS data for each batch. Look for differences in the purity percentage and the impurity profiles.
-
Perform Quality Control: If possible, run an in-house HPLC analysis on all batches to confirm the purity.
-
Standardize Protocols: Ensure that peptide handling, storage, and solubilization procedures are identical for all experiments.
-
Q: The this compound peptide shows lower-than-expected activity or no activity at all.
A: This could be due to several factors related to purity and integrity:
-
Low Purity: The actual concentration of the active peptide may be much lower than calculated based on the total peptide weight.
-
Degradation: The peptide may have degraded due to improper storage or handling. Peptides are susceptible to oxidation and deamidation.[7]
-
Incomplete Solubilization: The peptide may not be fully dissolved, reducing its effective concentration in the assay.
Workflow for Troubleshooting Inconsistent Peptide Activity
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. old.gencefebio.com [old.gencefebio.com]
- 3. thelabwiki.quora.com [thelabwiki.quora.com]
- 4. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 5. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to PAR1 Agonists: From Classical Activation to Biased Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Protease-Activated Receptor 1 (PAR1) agonists, focusing on their performance based on experimental data. We delve into the signaling mechanisms, quantitative comparisons of potency and efficacy, and the methodologies used to evaluate these compounds. This document aims to serve as a valuable resource for researchers investigating PAR1 signaling and those involved in the development of novel therapeutics targeting this receptor.
Introduction to PAR1 and its Activation
Protease-Activated Receptor 1 (PAR1) is a unique member of the G protein-coupled receptor (GPCR) family. Its activation mechanism involves proteolytic cleavage of its extracellular N-terminus by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating downstream signaling. This process is critical in hemostasis, thrombosis, inflammation, and cellular proliferation.[1]
Synthetic peptides that mimic the tethered ligand sequence can also act as direct agonists of PAR1, providing valuable tools for studying its function without the need for enzymatic cleavage. Furthermore, the discovery of allosteric modulators has unveiled the concept of "biased agonism," where specific signaling pathways are preferentially activated over others, opening new avenues for therapeutic intervention.
Comparative Analysis of PAR1 Agonists
The following sections provide a quantitative and qualitative comparison of different classes of PAR1 agonists.
Data Presentation: Potency and Efficacy of PAR1 Agonists
The potency (EC50) and, where available, efficacy of various PAR1 agonists are summarized in the table below. These values are derived from in vitro functional assays, primarily measuring calcium mobilization and other downstream signaling events.
| Agonist Class | Example Agonist | Assay Type | Cell Line | EC50 | Reference |
| Endogenous Protease | α-Thrombin | Inositol Phosphate Accumulation | HeLa cells | ~1 nM | |
| Calcium Mobilization | KOLF-PAR1 cells | ~30 nM | |||
| Synthetic Peptide Agonists (Full Agonists) | SFLLRN-NH₂ | Calcium Mobilization | KOLF-PAR1 cells | ~100 µM | |
| TFLLR-NH₂ | Calcium Mobilization | EA.hy926 | 4.8 µM | [1] | |
| TRAP-6 (Sthis compound) | Platelet Aggregation | Human Platelets | ~1-10 µM | ||
| Biased Agonists / Allosteric Modulators | Parmodulins (e.g., ML161) | Inhibition of Tthis compound-induced Calcium Mobilization | EA.hy926 | IC50 ~1-10 µM | |
| Activated Protein C (APC) | Endothelial Protection | HUVECs | - | [2] |
Note: EC50 and IC50 values can vary significantly depending on the cell type, assay conditions, and specific endpoint measured. The data presented here is for comparative purposes. The peptide "Phenylalanyl-leucyl-leucyl-arginyl-asparagine" is not included due to a lack of available experimental data in the public domain.
Signaling Pathways of PAR1
PAR1 activation triggers a complex network of intracellular signaling pathways, primarily through the coupling to multiple G protein subtypes (Gαq/11, Gα12/13, and Gαi/o) and through G protein-independent pathways mediated by β-arrestins.
Classical G Protein-Mediated Signaling
The canonical signaling pathways activated by PAR1 are depicted below.
Caption: Canonical G protein-mediated signaling pathways activated by PAR1.
Biased Agonism and β-Arrestin Signaling
Biased agonists, such as Activated Protein C (APC) and parmodulins, preferentially activate certain signaling pathways.[2] For instance, APC-mediated PAR1 activation leads to cytoprotective effects through β-arrestin-dependent pathways, while having minimal impact on the pro-inflammatory pathways activated by thrombin. Parmodulins are allosteric modulators that can inhibit Gαq signaling while promoting Gβγ-mediated cytoprotective signaling.[2]
Caption: Biased agonism at PAR1, leading to distinct cellular outcomes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is a primary method for quantifying the activation of Gαq-coupled receptors like PAR1.
Principle: Activation of the Gαq pathway leads to the release of intracellular calcium (Ca²⁺) stores. This change in intracellular Ca²⁺ concentration can be measured using fluorescent calcium indicators.
Protocol:
-
Cell Culture: Plate cells (e.g., EA.hy926 endothelial cells or HEK293 cells stably expressing PAR1) in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Washing: Gently wash the cells twice with the assay buffer to remove excess dye.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at ~485 nm and emission at ~525 nm.
-
Agonist Addition: Add varying concentrations of the PAR1 agonist to the wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a defined period (e.g., 180 seconds) to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (peak - baseline) is plotted against the agonist concentration to determine the EC50 value.
Caption: Workflow for a typical calcium mobilization assay.
Inositol Phosphate (IP) Accumulation Assay
This assay provides a more direct measure of PLCβ activity downstream of Gαq activation.
Principle: Activated PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). The accumulation of total inositol phosphates can be quantified, often by radiolabeling.
Protocol:
-
Cell Labeling: Incubate cells (e.g., HeLa or COS-7) overnight with myo-[³H]inositol to label the cellular phosphoinositide pools.
-
Washing: Wash the cells to remove unincorporated [³H]inositol.
-
Pre-incubation: Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IP metabolites.
-
Stimulation: Add the PAR1 agonist and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Extraction: Stop the reaction by adding a cold acid solution (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Purification: Separate the [³H]inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Data Analysis: The amount of [³H]inositol phosphate accumulation is plotted against the agonist concentration to determine the EC50.
β-Arrestin Recruitment Assay
This assay is used to assess G protein-independent signaling and to characterize biased agonism.
Principle: Upon GPCR activation and phosphorylation, β-arrestins are recruited from the cytoplasm to the receptor at the plasma membrane. This interaction can be detected using various methods, such as enzyme fragment complementation (EFC) or bioluminescence/fluorescence resonance energy transfer (BRET/FRET).
Protocol (using EFC):
-
Cell Line Generation: Create a stable cell line co-expressing PAR1 fused to a small enzyme fragment (e.g., ProLink) and β-arrestin fused to the larger, complementary enzyme acceptor (EA) fragment.
-
Cell Plating: Plate the engineered cells in a white, clear-bottom 96-well plate.
-
Agonist Stimulation: Add the PAR1 agonist and incubate for a period that allows for optimal receptor-arrestin interaction (e.g., 30-90 minutes).
-
Detection: Add the substrate for the complemented enzyme. The active enzyme generates a chemiluminescent signal.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: The luminescence intensity, which is proportional to the extent of β-arrestin recruitment, is plotted against the agonist concentration to determine the EC50.
Conclusion
The study of PAR1 agonists reveals a complex and nuanced signaling system. While classical full agonists like thrombin and synthetic peptides robustly activate multiple G protein pathways, the emergence of biased agonists and allosteric modulators highlights the potential for selectively targeting specific downstream effects. This selectivity offers exciting therapeutic possibilities, for instance, by promoting the cytoprotective and anti-inflammatory arms of PAR1 signaling while avoiding the pro-thrombotic and pro-inflammatory responses. The experimental protocols detailed in this guide provide a foundation for the continued exploration and characterization of novel PAR1-targeting compounds.
References
Validating the specificity of Phenylalanyl-leucyl-leucyl-arginyl-asparagine for its receptor
A Comparative Guide for Researchers
This guide provides a comprehensive overview for validating the binding specificity of the synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) for its primary receptor, the Protease-Activated Receptor-1 (PAR-1). For researchers in pharmacology, cell signaling, and drug development, ensuring ligand specificity is a critical step in attributing cellular responses to the engagement of a particular receptor. This guide outlines the necessary experimental framework, presents comparative data, and details the methodologies required to rigorously assess the selective interaction of this compound with PAR-1 over other potential off-target receptors, particularly the closely related Protease-Activated Receptor-4 (PAR-4).
Executive Summary
This compound is a well-established synthetic agonist peptide corresponding to the tethered ligand sequence of human PAR-1 that is unmasked upon cleavage by proteases like thrombin. Activation of PAR-1, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events crucial in thrombosis, inflammation, and cellular proliferation. Given the existence of other PAR family members with overlapping physiological roles, particularly PAR-4 which is also activated by thrombin and expressed in key cell types like human platelets, it is imperative to experimentally validate the specificity of this compound. This guide details the use of competitive binding assays, functional cellular assays such as calcium mobilization and platelet aggregation, and provides the necessary context of the distinct signaling pathways of PAR-1 and PAR-4 to confirm that the observed effects of this compound are indeed mediated by its intended target, PAR-1.
Data Presentation: this compound Specificity for PAR-1
The following tables summarize the quantitative data from key experimental assays designed to assess the specificity of this compound for PAR-1. The data highlights the differential potency and efficacy of PAR-1 and PAR-4 selective agonists.
Table 1: Comparative Functional Potency of PAR-1 and PAR-4 Agonists in Human Platelets
| Agonist | Primary Target | Assay | Parameter | Value | Reference |
| Sthis compound (contains this compound) | PAR-1 | Platelet Aggregation | EC50 | ~0.8 µM | [1] |
| GYPGKF | PAR-4 | Platelet Aggregation | EC50 | >100 µM | [2] |
| GYPGQV | PAR-4 | Platelet Aggregation | EC50 | ~500 µM |
EC50 (Half-maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: Cross-Reactivity Assessment in a Heterologous Expression System
| Agonist (Concentration) | Receptor Expressed | Assay | Response | Reference |
| Sthis compound | PAR-1 | Calcium Mobilization | Robust Activation | [2] |
| Sthis compound | PAR-4 | Calcium Mobilization | No significant activity | [2] |
| GYPGKF (500 µM) | PAR-1 | Calcium Mobilization | Minimal activity | [2] |
| GYPGKF | PAR-4 | Calcium Mobilization | Robust Activation | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and validate these findings.
Competitive Radioligand Binding Assay
This assay directly measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for PAR-1 and PAR-4.
Materials:
-
Cell membranes prepared from cells overexpressing human PAR-1 or PAR-4.
-
Radiolabeled PAR-1 antagonist (e.g., [³H]-Vorapaxar).
-
Unlabeled this compound (or Sthis compound) and a known PAR-4 agonist (e.g., GYPGKF) as competitors.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add a fixed concentration of radiolabeled PAR-1 antagonist to each well.
-
Add increasing concentrations of unlabeled this compound or the PAR-4 agonist to respective wells.
-
Initiate the binding reaction by adding cell membranes expressing either PAR-1 or PAR-4.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 (concentration of competitor that inhibits 50% of specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation, a common downstream event for Gq-coupled GPCRs like PAR-1 and PAR-4.
Objective: To assess the functional activation of PAR-1 and PAR-4 by this compound.
Materials:
-
Cells expressing PAR-1 or PAR-4 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and PAR-4 agonist (GYPGKF).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye by incubating them in the dye solution for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of this compound or the PAR-4 agonist at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Analyze the data to generate dose-response curves and determine the EC50 for each agonist on each receptor.
Platelet Aggregation Assay
This assay measures the ability of an agonist to induce the clumping of platelets, a key physiological response to PAR-1 activation.
Objective: To evaluate the functional effect of this compound on a primary cell type endogenously expressing PAR-1 and PAR-4.
Materials:
-
Platelet-rich plasma (PRP) isolated from fresh human blood.
-
Platelet aggregometer.
-
This compound and PAR-4 agonist (GYPGKF).
-
Saline solution (as a vehicle control).
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Calibrate the aggregometer with PRP (0% aggregation) and platelet-poor plasma (100% aggregation).
-
Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Record the baseline light transmittance.
-
Add a specific concentration of this compound or the PAR-4 agonist to the cuvette.
-
Monitor the change in light transmittance over time as the platelets aggregate.
-
The extent of aggregation is quantified as the maximum percentage change in light transmittance.
-
Generate dose-response curves to determine the EC50 for each agonist.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: PAR-1 Signaling Pathway.
Caption: Experimental Workflow for Specificity Validation.
Caption: Logical Relationship of Ligands to Receptors.
Conclusion
The experimental evidence strongly supports the high specificity of this compound for PAR-1. Competitive binding assays would definitively demonstrate a significantly higher binding affinity of this compound for PAR-1 compared to PAR-4. Functional assays, such as calcium mobilization and platelet aggregation, corroborate this specificity by showing that this compound is a potent activator of PAR-1-mediated responses, while having minimal to no effect on PAR-4 at comparable concentrations. The distinct signaling pathways of PAR-1 and PAR-4, although sharing some common downstream effectors, can be differentially activated by their selective agonists. Therefore, through the rigorous application of the described experimental protocols and a clear understanding of the underlying signaling mechanisms, researchers can confidently validate the specificity of this compound and accurately attribute its biological effects to the activation of PAR-1.
References
Decoding Specificity: A Comparative Analysis of FLLRN's Cross-Reactivity with Protease-Activated Receptors
For Immediate Release
This guide provides a detailed comparison of the cross-reactivity of the synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) with the four members of the protease-activated receptor (PAR) family: PAR1, PAR2, PAR3, and PAR4. This compound is derived from the tethered ligand sequence of PAR1, which is exposed upon proteolytic cleavage by thrombin. Understanding its selectivity is crucial for researchers utilizing this peptide as a tool to probe PAR1 function in various physiological and pathological processes.
Summary of Cross-Reactivity Data
Experimental evidence strongly indicates that this compound and its parent peptide, Sthis compound, are highly selective agonists for PAR1 with minimal to no cross-reactivity with PAR2 and PAR4 at concentrations that potently activate PAR1. Data regarding its interaction with PAR3 is limited in the current literature. The following table summarizes the available quantitative and qualitative data on the activity of the closely related and more extensively studied PAR1-activating peptide, Sthis compound, which is considered a reliable surrogate for this compound's activity profile.
| Receptor | Activating Peptide | Potency (EC50) | Evidence of Cross-Reactivity | Supporting Data |
| PAR1 | Sthis compound | ~1-10 µM | - | Potent activation observed in various cell types, including platelets and endothelial cells, leading to downstream signaling such as calcium mobilization and platelet aggregation. |
| PAR2 | Sthis compound | >100 µM | Minimal to None | Studies using PAR2-specific activating peptides (e.g., SLIGKV-NH2) show distinct activation profiles. In tissues like the human renal artery, Sthis compound induces strong contractions while PAR2 agonists have no significant effect. |
| PAR3 | Sthis compound | Not well characterized | Limited Data | The tethered ligand for PAR3 (TFRGAP) does not activate platelets, a cell type highly responsive to the PAR1 agonist Sthis compound. |
| PAR4 | Sthis compound | Inactive | None | Sthis compound shows no activity at PAR4. Conversely, high concentrations of PAR4-activating peptides (e.g., GYPGKF) show only minimal activity at PAR1. |
Signaling Pathways and Experimental Workflows
The activation of PARs initiates a cascade of intracellular signaling events. The primary pathway for PAR1, upon activation by this compound, involves coupling to Gαq and Gα12/13 proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event that can be experimentally measured. Concurrently, Gα12/13 activation engages Rho signaling pathways, influencing cell morphology and motility. Downstream of these initial events, the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK), is also activated.
To assess the cross-reactivity of this compound, a standardized experimental workflow is employed. This typically involves expressing each of the four PARs in a host cell line that lacks endogenous receptors and then measuring the cellular response to a range of this compound concentrations.
Detailed Experimental Protocols
The following are summaries of common experimental protocols used to quantify the activity of this compound on protease-activated receptors.
| Experiment | Principle | Abbreviated Protocol |
| Calcium Mobilization Assay | Measures the increase in intracellular calcium concentration upon Gαq-coupled receptor activation. A fluorescent calcium indicator dye is loaded into the cells, and the change in fluorescence intensity is monitored after the addition of the agonist. | 1. Seed cells expressing the target PAR in a 96-well plate. 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). 3. Add varying concentrations of this compound to the wells. 4. Immediately measure the fluorescence intensity over time using a plate reader. 5. Determine the peak fluorescence response for each concentration to generate a dose-response curve and calculate the EC50. |
| Inositol Phosphate (IP) Accumulation Assay | Quantifies the accumulation of inositol phosphates, downstream products of PLC activation, as a measure of Gαq signaling. Cells are typically labeled with [³H]-myo-inositol, and the accumulation of radiolabeled IPs is measured after agonist stimulation. | 1. Label cells expressing the target PAR with [³H]-myo-inositol. 2. Incubate cells with LiCl to inhibit inositol monophosphatase. 3. Stimulate cells with different concentrations of this compound. 4. Lyse the cells and separate the inositol phosphates using anion-exchange chromatography. 5. Quantify the radioactivity of the IP fraction using liquid scintillation counting. |
| ERK Phosphorylation Assay (Western Blot) | Detects the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2. | 1. Culture cells expressing the target PAR and serum-starve them. 2. Treat cells with various concentrations of this compound for a defined period. 3. Lyse the cells and separate proteins by SDS-PAGE. 4. Transfer proteins to a membrane and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK. 5. Detect antibody binding using a secondary antibody and chemiluminescence, and quantify the p-ERK/total ERK ratio. |
Conclusion
A Comparative Analysis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine (as part of SFLLRN) Signaling in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the signaling initiated by the peptide sequence Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN). This sequence is a core component of the synthetic peptide Ser-Phe-Leu-Leu-Arg-Asn-amide (Sthis compound), a potent and specific agonist for the Protease-Activated Receptor 1 (PAR-1).[1] PAR-1 is a G protein-coupled receptor that plays a crucial role in a wide range of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. Understanding the differential signaling of Sthis compound in various cell types is paramount for the development of targeted therapeutics.
Quantitative Data Summary
The cellular response to Sthis compound is highly dependent on the cell type, the expression level of PAR-1, and the complement of downstream signaling molecules. The following table summarizes key quantitative parameters of Sthis compound-induced signaling in different cell types.
| Cell Type | Signaling Readout | Agonist | Concentration/EC50 | Observed Effect | Reference |
| Human Platelets | Aggregation | Sthis compound | ~1-10 µM | Induces platelet aggregation. | [2] |
| Human Platelets | Calcium Mobilization | Sthis compound | Species-dependent | Induces intracellular calcium rise in guinea pig, monkey, and human platelets, but not in rat, rabbit, or dog platelets. | [2] |
| Human Endothelial Cells (EA.hy926) | Calcium Mobilization | Tthis compound-NH2 (a PAR-1 agonist similar to Sthis compound) | EC50 of ~100 nM | Robust increase in intracellular calcium. | |
| Human Astrocytes | Proliferation | Sthis compound-NH2 | 100 µM | Promotes astrocyte proliferation. | [3] |
| Human Astrocytes | Migration | Sthis compound-NH2 | 100 µM | Inhibits astrocyte migration. | [3] |
| Human Monocytic Cells (U937) | Calcium Mobilization | Sthis compound | Not specified | Stimulates intracellular calcium mobilization. | [4] |
Signaling Pathways
Activation of PAR-1 by Sthis compound initiates a cascade of intracellular events that are cell-type specific. Below are diagrams illustrating the general PAR-1 signaling pathway and a typical experimental workflow for studying Sthis compound-induced signaling.
Figure 1: Generalized PAR-1 Signaling Pathway Activated by Sthis compound.
Figure 2: General Experimental Workflow for Studying Sthis compound Signaling.
Experimental Protocols
Calcium Mobilization Assay
This protocol is adapted for a 96-well plate format and is suitable for measuring intracellular calcium changes in response to Sthis compound stimulation.
Materials:
-
Cells of interest
-
96-well black-walled, clear-bottom plates
-
Fluo-4 AM calcium indicator dye (and Pluronic F-127 for solubilization)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Sthis compound peptide
-
Fluorescence microplate reader with automated injection capability
Procedure:
-
Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO2 incubator.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing:
-
Gently remove the dye solution.
-
Wash the cells twice with 200 µL of HBSS to remove extracellular dye.
-
After the final wash, leave 100 µL of HBSS in each well.
-
-
Measurement:
-
Place the plate in a fluorescence microplate reader set to 37°C.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Use the automated injector to add a specific concentration of Sthis compound (e.g., 20 µL of a 6X stock) to each well.
-
Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence after stimulation (F) to the baseline fluorescence (F0), or as the change in fluorescence (F - F0).
-
Dose-response curves can be generated by testing a range of Sthis compound concentrations, and the EC50 value can be calculated.
-
Western Blot for ERK Phosphorylation
This protocol outlines the steps to detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.
Materials:
-
Cells of interest
-
6-well plates
-
Sthis compound peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
For some cell types, serum starvation for 4-24 hours prior to stimulation may be necessary to reduce basal ERK phosphorylation.
-
Treat cells with the desired concentration of Sthis compound for a specific time course (e.g., 0, 2, 5, 10, 30 minutes). A time-course experiment is recommended to determine the peak of ERK phosphorylation.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities using image analysis software. The level of ERK phosphorylation is typically expressed as the ratio of the phospho-ERK signal to the total-ERK signal.
-
Conclusion
The peptide Sthis compound, containing the this compound sequence, is a valuable tool for investigating PAR-1 signaling. The cellular consequences of PAR-1 activation are diverse and context-dependent, ranging from platelet aggregation to the modulation of cell proliferation and migration. This guide provides a framework for comparing Sthis compound signaling across different cell types and offers detailed protocols for key experimental assays. Researchers and drug development professionals can leverage this information to further elucidate the roles of PAR-1 in health and disease and to design novel therapeutic strategies targeting this important receptor.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ERK signaling inhibition in colon cancer cell lines using phospho-specific flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin induces morphological and inflammatory astrocytic responses via activation of PAR1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Protein Tyrosine Kinases in Human Cancer Cell Lines by Multiplexed Parallel Reaction Monitoring Assays - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN)-Induced Cellular Responses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular responses induced by Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) and its alternatives. This compound is the C-terminal asparagine amide of the hexapeptide Sthis compound, a synthetic agonist that mimics the tethered ligand of Protease-Activated Receptor 1 (PAR1). Activation of this receptor by proteases like thrombin, or by synthetic agonists, plays a crucial role in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer.[1][2] This document aims to offer an objective comparison of the performance of this compound and other PAR1 modulators, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies and to highlight the importance of standardized protocols for ensuring reproducibility.
Comparative Analysis of PAR1 Agonists
The potency and efficacy of PAR1 agonists can vary significantly depending on the specific peptide sequence, the cell type, and the measured cellular response. The following tables summarize the half-maximal effective concentrations (EC50) of this compound (often used interchangeably with Sthis compound in functional assays) and other common PAR1 agonists in inducing key cellular responses.
Table 1: Comparison of EC50 Values for PAR1 Agonist-Induced Platelet Aggregation
| Agonist | EC50 (µM) | Organism/Cell Type | Notes |
| Sthis compound-NH2 | 24[3] | Human Platelets | Also referred to as TRAP in some studies. |
| TFLLR-NH2 (PAR1AP) | 3.9 ± 1.1[3] | Human Platelets | More potent than Sthis compound-NH2 in this study. |
| Thrombin | 0.00029 ± 0.00[3] | Human Platelets | Natural and most potent agonist. |
| Macrocyclic Analog of Sthis compound | 24[4] | Human Platelets | Less potent than the linear peptide. |
Table 2: Comparison of EC50 Values for PAR1 Agonist-Induced Calcium Mobilization
| Agonist | EC50 (µM) | Organism/Cell Type | Notes |
| TFLLR-NH2 | 1.9[5] | Rat Dorsal Root Ganglion Neurons | Demonstrates PAR1 activity in the nervous system. |
| Thrombin | 0.024 (in µg/mL) | Rat Dorsal Root Ganglion Neurons | High potency in inducing neuronal calcium signals. |
Table 3: Qualitative Comparison of PAR1 Agonist-Induced ERK Phosphorylation
| Agonist | Cellular Response | Organism/Cell Type | Notes |
| PAR1-activating peptide | Increased ERK1/2 phosphorylation | Human Endothelial Colony-Forming Cells | Stimulation for 30 minutes showed a significant increase in phospho-ERK levels.[6] |
| Thrombin | Increased ERK1/2 phosphorylation | Human Endothelial Colony-Forming Cells | Induces robust ERK activation. |
Experimental Protocols
Reproducibility of cellular responses to PAR1 agonists is highly dependent on standardized experimental protocols. Below are detailed methodologies for key assays used to characterize PAR1 activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon PAR1 activation, a hallmark of Gαq-coupled signaling.
Workflow for Calcium Mobilization Assay
Caption: Workflow of a fluorescence-based calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T cells transiently expressing PAR1, or endothelial cells) in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. A typical solution consists of Fluo-4 AM, Pluronic F-127 (to aid dye solubilization), and a buffer like Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.
-
-
Agonist Preparation: Prepare serial dilutions of this compound or other PAR1 agonists in HBSS.
-
Measurement:
-
Use a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handling system.
-
Measure the baseline fluorescence for a few seconds.
-
Automatically inject the agonist into the wells while continuously recording the fluorescence signal for approximately 1-2 minutes.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. The peak fluorescence response is typically used to generate dose-response curves and calculate EC50 values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), a key downstream event in PAR1 signaling that can be mediated by both G-proteins and β-arrestins.
Workflow for ERK1/2 Phosphorylation Western Blot
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound [pubmed.ncbi.nlm.nih.gov]
- 5. Agonists of proteinase-activated receptor 1 induce plasma extravasation by a neurogenic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - ERK activation by PAR1 and PAR2 stimulation. - figshare - Figshare [figshare.com]
A Comparative Guide to Phenylalanyl-leucyl-leucyl-arginyl-asparagine and Other Positive Controls in PAR1 Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) and other common positive controls used in Protease-Activated Receptor 1 (PAR1) functional assays. The selection of an appropriate positive control is critical for the validation and interpretation of experimental results in drug discovery and basic research targeting the PAR1 signaling pathway.
Introduction to PAR1 and its Activation
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis, thrombosis, and inflammation. Unlike typical GPCRs that are activated by soluble ligands, PAR1 is activated by proteolytic cleavage of its N-terminal domain by proteases, most notably thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.
In experimental settings, synthetic peptides that mimic this tethered ligand are widely used as direct PAR1 agonists. These peptide agonists provide a specific and controlled way to activate PAR1, bypassing the need for proteolytic enzymes.
Overview of PAR1 Agonists as Positive Controls
The ideal positive control for a PAR1 functional assay should elicit a robust and reproducible response, allowing for a clear distinction between agonistic and antagonistic effects of test compounds. The most commonly used positive controls are:
-
Thrombin: The primary physiological activator of PAR1. It provides a biologically relevant benchmark for PAR1 activation.
-
TFLLR-NH2 (Thrombin Receptor Agonist Peptide 6, TRAP-6): A hexapeptide (Thr-Phe-Leu-Leu-Arg-Asn-NH2) that is a potent and selective PAR1 agonist.
-
Sthis compound-NH2: The hexapeptide (Ser-Phe-Leu-Leu-Arg-Asn-NH2) corresponding to the human PAR1 tethered ligand sequence.
-
Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound): A pentapeptide corresponding to residues 43-47 of the cleaved PAR1 N-terminus. Its role as a positive control is less defined, with some evidence suggesting it may act as a weak partial agonist or even an antagonist.
Comparative Performance Data
The following tables summarize the quantitative data for the most common PAR1 agonists in key functional assays. It is important to note that potency (EC50) and efficacy (Emax) values can vary depending on the cell type, receptor expression levels, and specific assay conditions.
Table 1: Calcium Mobilization Assays
Calcium mobilization is a primary downstream event of PAR1 activation, mediated through the Gq signaling pathway.
| Agonist | Cell Type | EC50 | Reference |
| Thrombin | Human Endothelial Cells | ~0.1-1 nM | [1] |
| TFLLR-NH2 | Human Endothelial Cells | ~1-10 µM | |
| Sthis compound-NH2 | Human Platelets | ~0.8 µM | [2] |
| This compound | - | Data not available |
Table 2: ERK Phosphorylation Assays
Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is another important consequence of PAR1 signaling.
| Agonist | Cell Type | EC50 | Reference |
| Thrombin | Human Endothelial Cells | ~0.1-1 nM | [1] |
| TFLLR-NH2 | Glioma cell lines | ~30 µM (for stimulation) | |
| Sthis compound-NH2 | - | Data not available | |
| This compound | - | Data not available |
Table 3: Platelet Aggregation Assays
PAR1 is a key receptor in thrombin-induced platelet aggregation.
| Agonist | Assay Type | EC50 / % Aggregation | Reference |
| Thrombin | Light Transmission Aggregometry | ~0.3-1 nM | [1] |
| TFLLR-NH2 | Light Transmission Aggregometry | Induces aggregation | |
| Sthis compound-NH2 | Light Transmission Aggregometry | ~0.8 µM | [2] |
| This compound | Light Transmission Aggregometry | Inhibits Sthis compound- and thrombin-induced aggregation |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following PAR1 activation.
Materials:
-
Cells expressing PAR1 (e.g., HEK293 cells stably expressing PAR1, or primary endothelial cells)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
PAR1 agonists (Thrombin, TFLLR-NH2, etc.)
-
Fluorescence plate reader with automated liquid handling (e.g., FlexStation)
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove cell culture medium and wash the cells once with HBSS.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS containing probenecid to remove extracellular dye.
-
-
Agonist Preparation: Prepare serial dilutions of the PAR1 agonists in HBSS.
-
Measurement:
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Measure baseline fluorescence for 15-30 seconds.
-
Automatically inject the agonist solutions into the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Calculate the peak fluorescence response and plot against agonist concentration to determine EC50 values.
ERK Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of ERK1/2 as a marker of PAR1-mediated MAPK pathway activation.
Materials:
-
Cells expressing PAR1
-
6-well plates
-
Serum-free cell culture medium
-
PAR1 agonists
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in serum-free medium for 4-16 hours.
-
Agonist Stimulation: Treat the starved cells with different concentrations of PAR1 agonists for a predetermined time (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the aggregation of platelets in response to PAR1 activation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Aggregometer cuvettes and stir bars
-
PAR1 agonists
Protocol:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Set the aggregometer to 37°C.
-
Calibrate the instrument using PPP for 100% light transmission and PRP for 0% light transmission.
-
-
Aggregation Measurement:
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to equilibrate for a few minutes.
-
Add the PAR1 agonist to the PRP and start recording the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Dose-response curves can be generated to determine the EC50 of the agonists.
Visualizations
PAR1 Signaling Pathway
Caption: Simplified PAR1 signaling cascade.
Experimental Workflow for a PAR1 Functional Assay
Caption: General workflow for PAR1 functional assays.
Conclusion
For robust and reliable positive controls in PAR1 functional assays, Thrombin and the synthetic peptides TFLLR-NH2 and Sthis compound-NH2 are recommended. Thrombin provides the most physiologically relevant activation, while TFLLR-NH2 and Sthis compound-NH2 offer high potency and selectivity for direct PAR1 activation.
The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) appears to be a weak partial agonist or antagonist rather than a suitable positive control. Researchers should exercise caution when using this compound and may consider it as a negative control or for studying ligand-receptor interactions. The choice of positive control should be guided by the specific experimental goals and the functional readout being measured. This guide provides the necessary data and protocols to make an informed decision for your PAR1 research.
References
Validating Phenylalanyl-leucyl-leucyl-arginyl-asparagine's In Vitro Effects Through In Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo and in vitro effects of the synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) and its analogues, potent activators of Protease-Activated Receptor 1 (PAR1). This document summarizes key experimental findings, offers detailed methodologies for pivotal experiments, and visually represents the underlying signaling pathways to bridge the gap between laboratory findings and their physiological relevance.
I. Executive Summary
II. Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize quantitative data from key studies, highlighting the comparative effects of this compound/Sthis compound and thrombin in both laboratory and living models.
Table 1: Effects on Neuronal Cell Viability
| Parameter | In Vitro (Cultured Motoneurons) | In Vivo (Chick Embryo Spinal Motoneurons) | Reference |
| Agonist | SFLLRNP (a longer version of Sthis compound) | SFLLRNP | [1] |
| Concentration | Dose-dependent | Dose-dependent | [1] |
| Effect | Induction of degeneration and cell death | Induction of degeneration and cell death | [1] |
| Mechanism | Caspase-dependent apoptosis | Caspase-dependent apoptosis | [1] |
| Inhibitor | Caspase inhibitors completely abolished cell death | Caspase inhibitors completely abolished cell death | [1] |
Table 2: Effects on Platelet Activation
| Parameter | In Vitro (Washed Human Platelets) | Alternative/Comparator | Reference |
| Agonist | Sthis compound | Thrombin | [2] |
| Endpoint | Platelet Aggregation | Platelet Aggregation | [2] |
| Observation | Induces platelet aggregation | Induces platelet aggregation | [2] |
| Endpoint | Annexin V Binding (Phosphatidylserine Exposure) | Annexin V Binding | [2] |
| Result | Strongly stimulated | Strongly stimulated | [2] |
| Endpoint | Clotting Time (Procoagulant Activity) | Clotting Time | [2] |
| Result | Decreased from ~200s to ~100s | Similar decrease to Sthis compound | [2] |
III. Experimental Protocols
A. In Vitro Motoneuron Viability Assay
Objective: To determine the effect of SFLLRNP on the survival of cultured spinal motoneurons.
Methodology:
-
Cell Culture: Highly enriched motoneuron cultures are prepared from the spinal cords of chick embryos.
-
Treatment: Cultures are treated with varying concentrations of the synthetic peptide SFLLRNP. A control group receives no peptide.
-
Co-treatment (for mechanism analysis): In a separate set of experiments, cultures are co-treated with SFLLRNP and a pan-caspase inhibitor.
-
Analysis: After a predetermined incubation period, cell viability is assessed. This can be achieved through methods such as counting surviving neurons (e.g., using trypan blue exclusion) or using fluorescence-based cell viability assays. Morphological changes indicative of apoptosis (e.g., nuclear condensation, cell shrinkage) are also observed and quantified.[1]
B. In Vivo Chick Embryo Motoneuron Degeneration Model
Objective: To validate the in vitro neurotoxic effects of SFLLRNP in a living organism.
Methodology:
-
Animal Model: Fertilized chicken eggs are incubated to allow for embryonic development to a specific stage.
-
Treatment: A solution containing SFLLRNP is administered directly to the developing chick embryo in vivo. A control group of embryos receives a vehicle injection.
-
Co-treatment: To investigate the mechanism, another group of embryos is co-treated with SFLLRNP and a caspase inhibitor.
-
Analysis: After a set period, the spinal cords of the embryos are harvested, sectioned, and stained. The number of surviving motoneurons in the treated groups is then compared to the control group to quantify the extent of cell death.[1]
C. In Vitro Platelet Aggregation and Procoagulant Activity Assays
Objective: To compare the effects of Sthis compound and thrombin on platelet function.
Methodology:
-
Platelet Preparation: Platelet-rich plasma is obtained from human blood samples, and platelets are washed and suspended in a suitable buffer.
-
Platelet Aggregation: Platelet aggregation is measured using a platelet aggregometer. A baseline light transmission is established before the addition of either Sthis compound or thrombin. The change in light transmission over time reflects the degree of platelet aggregation.
-
Annexin V Binding Assay: To assess the exposure of procoagulant phospholipids on the platelet surface, platelets are treated with Sthis compound or thrombin and then incubated with fluorescently labeled Annexin V. The binding of Annexin V is quantified using flow cytometry.
IV. Signaling Pathways and Mechanisms of Action
This compound and its analogues exert their effects by activating PAR1, a G protein-coupled receptor (GPCR). The binding of the agonist induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling cascades.
PAR1 Signaling Pathway
Caption: PAR1 signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Validation
Caption: Workflow for validating in vitro findings in vivo.
V. Conclusion
The available evidence strongly supports the in vivo validation of the primary effects of this compound and its analogues observed in vitro. The induction of neuronal apoptosis and the promotion of platelet aggregation are consistent across both experimental settings. These findings underscore the utility of this compound as a tool to probe the physiological and pathological roles of PAR1 activation. For drug development professionals, this validation provides confidence in using in vitro assays as a preliminary screen for compounds targeting the PAR1 pathway, with the understanding that these effects are likely to translate to more complex in vivo models. Future research should continue to explore the nuanced differences in signaling and physiological outcomes between synthetic PAR1 agonists and its natural activator, thrombin, to fully understand the therapeutic potential and risks associated with targeting this critical receptor.
References
A Comparative Analysis of SFLLRN (TRAP-6) and Endogenous Thrombin in the Activation of Protease-Activated Receptor 1 (PAR1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic hexapeptide SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn), also known as Thrombin Receptor Activator Peptide 6 (TRAP-6), and its endogenous counterpart, the serine protease thrombin, in their activation of Protease-Activated Receptor 1 (PAR1). This analysis is supported by experimental data on their binding, potency, and downstream signaling pathways.
Introduction to PAR1 Activation
Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and cellular signaling.[1] Its activation is unique among GPCRs, involving proteolytic cleavage of its N-terminal exodomain by proteases like thrombin.[1] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate downstream signaling.[2]
The synthetic peptide Sthis compound mimics this tethered ligand, allowing for direct, non-proteolytic activation of PAR1, making it a valuable tool for studying PAR1 function.[2] This guide will delve into the quantitative and qualitative differences between activation by the physiological enzyme, thrombin, and the synthetic peptide agonist, Sthis compound.
Quantitative Comparison of Ligand Performance
| Ligand | Assay | Cell/Tissue Type | EC50 / Potency | Citation |
| Thrombin | Platelet Aggregation | Human Platelets | High Potency | [3] |
| Calcium Mobilization | Human Platelets | EC50 ≈ 7.2 - 15 nM | [4] | |
| Contraction | Human Renal Artery | High Potency (approx. 1000-fold > Sthis compound) | [5] | |
| Sthis compound (TRAP-6) | Platelet Aggregation | Human Platelets | 0.8 µM | [6] |
| Calcium Mobilization | Human Platelets | 15.2 µM | [7] | |
| Calcium Mobilization | Endothelial Cells | 4.8 µM | [8] | |
| Contraction | Human Renal Artery | Low Potency | [5] |
Table 1: Functional Potency of Thrombin and Sthis compound on PAR1. This table highlights the significantly higher potency of thrombin compared to Sthis compound in various functional assays.
| Parameter | Thrombin | Sthis compound (TRAP-6) | Citation |
| Mechanism | Proteolytic cleavage of PAR1 N-terminus | Direct binding to the tethered ligand binding site | [1][2] |
| Receptor Specificity | Activates PAR1 and PAR4 on human platelets | Primarily activates PAR1 | [3][4] |
| Ca2+ Mobilization Profile | Biphasic: Rapid spike (PAR1) followed by a sustained plateau (PAR4) | Monophasic: Rapid, transient spike | [4] |
| Downstream Signaling | Gq, G12/13, β-arrestin recruitment | Gq, G12/13, β-arrestin recruitment (may show bias) | [9][10] |
| Internalization | Induces receptor internalization | Induces receptor internalization | [1] |
Table 2: Mechanistic and Signaling Differences between Thrombin and Sthis compound. This table outlines the key distinctions in how thrombin and Sthis compound activate PAR1 and the resulting cellular responses.
Signaling Pathways
The activation of PAR1 by both thrombin and Sthis compound leads to the engagement of multiple downstream signaling cascades. The primary pathways involve the coupling to heterotrimeric G proteins, leading to intracellular calcium mobilization and the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.
Caption: PAR1 Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing PAR1, or endothelial cells) in black-walled, clear-bottom 96-well plates and culture overnight.[8]
-
Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 1 hour at 37°C.[8]
-
Washing: Gently wash the cells multiple times with the buffer to remove extracellular dye.
-
Ligand Addition: Prepare serial dilutions of thrombin and Sthis compound. Use a fluorescence plate reader with an integrated liquid handler to add the ligands to the wells.
-
Data Acquisition: Measure the fluorescence intensity kinetically over time, immediately before and after ligand addition. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the peak fluorescence response for each ligand concentration and plot a dose-response curve to calculate the EC50 value.
References
- 1. Thrombin receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptor-1 can mediate responses to Sthis compound in thrombin-desensitized cells: evidence for a novel mechanism for preventing or terminating signaling by PAR1's tethered ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteinase-activated receptor-1 (PAR-1) activation contracts the isolated human renal artery in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lidocaine Attenuates miRNA Dysregulation and Kinase Signaling Activation in a Porcine Model of Lung Ischemia/Reperfusion Injury [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Transactivation of the PAR1-PAR2 Heterodimer by Thrombin Elicits β-Arrestin-mediated Endosomal Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refubium - Molecular mechanisms of thrombin-induced early and late-phase of ERK1/2 phosphorylation in vascular smooth muscle cells [refubium.fu-berlin.de]
Safety Operating Guide
Proper Disposal of Phenylalanyl-leucyl-leucyl-arginyl-asparagine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine are crucial for maintaining laboratory safety and environmental protection. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing step-by-step procedures for handling and disposal. Adherence to these protocols is vital to minimize risks associated with chemical and biological waste.
Key Chemical and Physical Properties
A summary of the physicochemical properties of the proxy peptide L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine is provided below. This information is essential for understanding its potential environmental fate and for selecting appropriate disposal methods.
| Property | Value | Source |
| Molecular Formula | C34H56N10O9 | PubChem |
| Molecular Weight | 748.9 g/mol | PubChem |
| CAS Number | 141136-83-6 | PubChem |
| XLogP3 | -3.8 | PubChem |
Experimental Protocols for Disposal
The proper disposal of peptide waste, including Phenylalanyl-leucyl-leucyl-arginyl-asparagine, must comply with local, state, and federal regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[1] The following protocols provide a general framework for safe disposal.
1. Waste Classification and Segregation:
-
Initial Assessment: All waste generated from peptide research, including unused product, contaminated labware, and solutions, should be considered potentially biohazardous.[1]
-
Segregation: Waste should be segregated at the point of generation into clearly labeled containers. Distinguish between solid and liquid waste, as well as sharp-contaminated items.
2. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials should be placed in a designated, leak-proof, and puncture-resistant biohazard container.
-
Labeling: The container must be clearly marked with the international biohazard symbol and an inventory of its contents.[1]
-
Final Disposal: The sealed container should be collected by a licensed hazardous waste disposal company.
3. Liquid Waste Disposal:
-
Aqueous Solutions: Dilute aqueous solutions containing the peptide may be suitable for chemical degradation depending on local regulations. However, due to the potential for unknown biological activity, direct drain disposal is not recommended.
-
Organic Solvents: Waste containing organic solvents, often used in peptide synthesis and purification, must be collected in a separate, clearly labeled, and chemically compatible container for hazardous waste.[2]
-
Neutralization: For larger quantities or more concentrated solutions, chemical neutralization or degradation should be considered. This process should only be carried out by trained personnel in a controlled environment.
4. Decontamination of Glassware:
-
Initial Rinse: Glassware should be rinsed with a suitable solvent to remove residual peptide. This rinseate must be collected as hazardous waste.
-
Cleaning: Following the initial rinse, glassware should be washed with a hot detergent solution.[1]
-
Acid Bath: For stubborn residues, an acid bath (e.g., chromic acid) may be necessary, followed by extensive rinsing with purified water.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Phenylalanyl-leucyl-leucyl-arginyl-asparagine waste.
Caption: Disposal workflow for peptide waste.
This comprehensive approach to the disposal of Phenylalanyl-leucyl-leucyl-arginyl-asparagine ensures the safety of laboratory personnel and the protection of the environment. By adhering to these procedures, research institutions can maintain a high standard of laboratory safety and regulatory compliance.
References
- 1. L-Seryl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparagine | C34H56N10O9 | CID 9831933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Phenylalanine,L-arginyl-L-prolyl-L-threonyl-L-a-aspartyl-L-isoleucyl-L-lysyl-L-cysteinyl-L-seryl-L-a-glutamyl-L-seryl-L-tyrosyl-L-glutaminyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-valyl-L-cysteinyl-L-lysyl-L-seryl-L-arginyl-L-phenylalanylglycyl-L-lysyl-L-threonyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-L-valyl-L-asparaginylgl | C174H261N51O52S6 | CID 121513903 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
